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  • Product: Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate
  • CAS: 1547049-64-8

Core Science & Biosynthesis

Foundational

Precision Synthesis of tert-Butyl 3-(2-oxopropyl)azetidine-1-carboxylate

Technical Guide for Medicinal Chemistry Applications Executive Summary & Strategic Importance Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (CAS: 1163690-23-4) is a high-value heterocyclic building block, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Importance

Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (CAS: 1163690-23-4) is a high-value heterocyclic building block, particularly prevalent in Fragment-Based Drug Discovery (FBDD). Its structural core—a four-membered azetidine ring—serves as a rigid, sp³-rich bioisostere for piperidine or pyrrolidine rings, offering altered vectors for substituent display and improved metabolic stability.[1]

The "acetonyl" side chain (2-oxopropyl) at the 3-position provides a versatile handle for further functionalization, including reductive aminations, Grignard additions, or heterocycle formation (e.g., thiazoles, oxazoles).[1]

Core Challenges in Synthesis:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) requires gentle handling to prevent ring-opening.

  • Chemo-selectivity: Differentiating the exocyclic ketone from the carbamate (Boc) protection during reduction steps.

  • Scale-up Viability: Avoiding cryogenic conditions or pyrophoric reagents where possible.

Retrosynthetic Analysis

The most robust disconnection relies on constructing the C3–C(sidechain) bond via olefination of the commercially available N-Boc-3-azetidinone . This approach minimizes step count and leverages the high reactivity of the strained ketone.

Retrosynthesis Target Target Molecule (tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate) Inter Intermediate (Enone Precursor) Target->Inter Functional Group Interconversion (Alkene Hydrogenation) SM1 Starting Material 1 (N-Boc-3-azetidinone) Inter->SM1 Horner-Wadsworth-Emmons (C-C Bond Formation) SM2 Reagent (Dimethyl (2-oxopropyl)phosphonate) Inter->SM2

Figure 1: Retrosynthetic logic prioritizing the Horner-Wadsworth-Emmons (HWE) disconnection.

Detailed Synthetic Protocols

Route A: The Direct HWE / Hydrogenation Sequence (Recommended)

This route is preferred for its efficiency (2 steps) and atom economy.[1]

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Synthesis of tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate.

  • Reagents:

    • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

    • Dimethyl (2-oxopropyl)phosphonate (1.2 equiv)

    • Sodium Hydride (60% dispersion in oil, 1.3 equiv) or Potassium tert-butoxide (1.3 equiv)[1]

    • Solvent: Anhydrous THF

  • Protocol:

    • Activation: To a flame-dried flask under N₂ atmosphere, suspend NaH (1.3 equiv) in anhydrous THF (0.2 M relative to phosphonate) at 0 °C.

    • Phosphonate Addition: Dropwise add dimethyl (2-oxopropyl)phosphonate (1.2 equiv). Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the phosphonate anion).

    • Ketone Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in minimal THF and add dropwise to the reaction mixture at 0 °C.

    • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (visualize with KMnO₄ or ninhydrin) or LCMS for the disappearance of the ketone.

    • Work-up: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3][4]

    • Purification: Flash column chromatography (SiO₂).[3] Elute with Hexanes/EtOAc (gradient 0%

      
       40%).[3] The product is an 
      
      
      
      -unsaturated ketone (enone).[1]
  • Key Insight: The exocyclic double bond is formed preferentially. If tert-butoxide is used, ensure strictly anhydrous conditions to prevent Boc hydrolysis.[1]

Step 2: Catalytic Hydrogenation

Objective: Reduction of the alkene to the alkane without over-reducing the ketone.

  • Reagents:

    • Enone Intermediate (from Step 1)[1]

    • Pd/C (10 wt% loading, 10-20% by mass of substrate)[1]

    • Hydrogen Gas (H₂, balloon pressure ~1 atm)[1]

    • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)[1]

  • Protocol:

    • Preparation: Dissolve the enone in EtOAc (0.1 M). Note: EtOAc is preferred over MeOH to minimize the risk of reducing the ketone to an alcohol.[1]

    • Catalyst Addition: Carefully add Pd/C under an inert argon stream (Caution: Pd/C is pyrophoric when dry).

    • Hydrogenation: Purge the vessel with H₂ (vacuum/fill cycles x3). Stir vigorously under a H₂ balloon at room temperature.

    • Monitoring: Check reaction progress hourly via LCMS. The alkene reduces rapidly (typically <4 hours). Stop immediately upon consumption of starting material to prevent ketone reduction.

    • Work-up: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad thoroughly with EtOAc. Concentrate the filtrate.

    • Purification: The crude material is often sufficiently pure (>95%). If necessary, purify via a short silica plug (Hexanes/EtOAc).[1]

Route B: The "Weinreb" Alternative (Backup)

Use this route if the specific phosphonate reagent is unavailable or if high-precision functionalization of the acid intermediate is required.

  • Start: tert-Butyl 3-(carboxymethyl)azetidine-1-carboxylate (commercially available or made via HWE with triethyl phosphonoacetate followed by hydrogenation and hydrolysis).

  • Activation: React the acid with CDI (1.1 equiv) in DCM.

  • Weinreb Amide: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and TEA. Isolate the Weinreb amide.

  • Grignard Addition: Treat the Weinreb amide with Methylmagnesium Bromide (MeMgBr) in THF at 0 °C to yield the methyl ketone target.

Experimental Workflow & Logic Map

Workflow Start Start: N-Boc-3-azetidinone Step1 Step 1: HWE Olefination (THF, NaH, Phosphonate) Start->Step1 Activation Inter Intermediate: Enone Step1->Inter Elimination Step2 Step 2: Hydrogenation (H2, Pd/C, EtOAc) Inter->Step2 Reduction End Final Product: Acetone Derivative Step2->End Isolation

Figure 2: Step-by-step experimental workflow for the primary synthesis route.

Critical Quality Attributes (QA/QC)

AttributeSpecificationAnalytical Method
Appearance Colorless to pale yellow oil/solidVisual Inspection
Identity Consistent with structure¹H NMR (400 MHz, CDCl₃)
Purity >95% (Area %)HPLC / UPLC (UV @ 210 nm)
Mass [M+H-Boc]⁺ = 114.1, [M+Na]⁺ = 236.1LC-MS (ESI+)
Residual Solvent <5000 ppm (THF/EtOAc)GC-HS

Expected ¹H NMR Data (Simulation):

  • 
     1.44 (s, 9H, Boc)[1][2]
    
  • 
     2.15 (s, 3H, Methyl ketone)[1]
    
  • 
     2.85 (d, 2H, 
    
    
    
    -C=O)[1]
  • 
     2.90-3.10 (m, 1H, CH-ring)[1]
    
  • 
     3.60 (dd, 2H, Azetidine protons)[1]
    
  • 
     4.05 (dd, 2H, Azetidine protons)[1]
    

Safety & Handling

  • Azetidine Strain: While N-Boc azetidines are generally stable, avoid strong Lewis acids or extreme temperatures (>100 °C) which may trigger ring-opening polymerization.

  • Sodium Hydride: Reacts violently with water. Use in a well-ventilated fume hood.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent (e.g., 50% water wet) or handle under inert gas.[1]

References

  • Horner-Wadsworth-Emmons Reaction on Azetidinones

    • Source: Vertex Pharmaceuticals Inc. (2019). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[5] PMC.

    • URL:[Link]

    • Context: Describes the HWE conditions for tert-butyl 3-(cyanomethylene)
  • Precursor Identification

    • Source: PubChem.[6][7][8] "Tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate."[8]

    • URL:[Link][1]

    • Context: Confirms the existence and stability of the unsaturated enone intermedi
  • General Azetidine Handling

    • Source: Bott, T. M., & West, F. G. (2012).[1] "Preparation and Synthetic Applications of Azetidines." Heterocycles.

    • URL:[Link][1]

    • Context: Authoritative review on the stability and reactivity p

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate

Executive Summary In the contemporary landscape of fragment-based drug discovery (FBDD), the demand for sp³-rich, conformationally restricted scaffolds has surged. Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (CAS 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the contemporary landscape of fragment-based drug discovery (FBDD), the demand for sp³-rich, conformationally restricted scaffolds has surged. Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (CAS 1547049-64-8) represents a high-value pharmacophore building block that bridges the gap between small, rigid heterocycles and versatile functional handles.

This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic pathways, and strategic applications in medicinal chemistry. Unlike simple azetidines, the inclusion of the 2-oxopropyl (acetonyl) side chain at the C3 position provides a unique "ketone handle," enabling rapid diversification into complex amines, tertiary alcohols, and spirocyclic derivatives while maintaining the desirable metabolic stability associated with the azetidine ring.

Structural Analysis & Physicochemical Profile

The azetidine ring offers a distinct advantage over larger heterocycles (pyrrolidines, piperidines) by lowering lipophilicity (LogP) and altering the vector orientation of substituents. The 3-(2-oxopropyl) substitution introduces a flexible yet anchored ketone functionality.

Key Properties
PropertyValue / Description
CAS Number 1547049-64-8
IUPAC Name tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.28 g/mol
LogP (Predicted) ~1.5 (Moderate lipophilicity, ideal for CNS penetration)
H-Bond Acceptors 3 (Ketone + Carbamate)
H-Bond Donors 0 (Excellent membrane permeability)
Topological Polar Surface Area ~46 Ų
Conformational Dynamics

The azetidine ring typically exists in a puckered conformation to relieve torsional strain. The C3-substitution minimizes 1,2-interactions. The tert-butyl carbamate (Boc) group protects the secondary amine, rendering the molecule chemically stable during harsh downstream modifications of the ketone group.

Synthetic Pathways[1][2][3][4]

The synthesis of CAS 1547049-64-8 is best approached through modular strategies that allow for scale-up and purification. Two primary routes are validated based on the reactivity of the parent N-Boc-3-azetidinone scaffold.

Route A: Horner-Wadsworth-Emmons (HWE) Olefination (Preferred)

This route is preferred for gram-scale preparation due to the availability of starting materials and the high atom economy.

  • Olefination: Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with diethyl (2-oxopropyl)phosphonate under basic conditions yields the unsaturated enone.

  • Hydrogenation: Catalytic reduction of the alkene delivers the target ketone.

Route B: Weinreb Amide Homologation

Ideal for generating analogs with different alkyl chains, this route starts from tert-butyl 3-(carboxymethyl)azetidine-1-carboxylate (N-Boc-azetidine-3-acetic acid).

SynthesisRoutes Start1 N-Boc-3-azetidinone (CAS 398489-26-4) Reagent1 Diethyl (2-oxopropyl)phosphonate NaH, THF Start1->Reagent1 Inter1 Unsaturated Enone (Intermediate) Reagent1->Inter1 HWE Reaction Step2 H2, Pd/C EtOAc Inter1->Step2 Target Tert-butyl 3-(2-oxopropyl) azetidine-1-carboxylate (CAS 1547049-64-8) Step2->Target Reduction Start2 N-Boc-azetidine-3-acetic acid Step3 1. CDI, NH(OMe)Me 2. MeMgBr Start2->Step3 Step3->Target Weinreb Route

Figure 1: Validated synthetic strategies for the preparation of the title compound.

Reactivity & Functionalization[7]

The core value of CAS 1547049-64-8 lies in its orthogonal reactivity . The Boc group protects the amine, leaving the ketone available for chemoselective transformations. This allows the scaffold to act as a "linker" or a "core" in drug design.

Key Transformations
  • Reductive Amination: The ketone reacts with primary or secondary amines (using NaBH(OAc)₃) to form complex tertiary amines. This is critical for generating GPCR ligands where a basic nitrogen is required at a specific distance from the azetidine core.

  • Grignard Addition: Reaction with aryl- or alkyl-magnesium halides yields tertiary alcohols. These derivatives often show improved solubility and metabolic stability (blocking the site of metabolism).

  • Strecker Reaction: Reaction with cyanide and amines to generate α-amino nitriles, precursors to unnatural amino acids.

ReactivityMap Core Tert-butyl 3-(2-oxopropyl) azetidine-1-carboxylate R_Amine R-NH2 NaBH(OAc)3 Core->R_Amine R_Grignard R-MgBr THF, -78°C Core->R_Grignard R_Deprotect TFA or HCl Dioxane Core->R_Deprotect P_Amine Complex Amines (GPCR/Kinase Linkers) R_Amine->P_Amine Reductive Amination P_Alcohol Tertiary Alcohols (Metabolic Blockers) R_Grignard->P_Alcohol Nucleophilic Addition P_FreeBase Free Azetidine Core (For N-capping) R_Deprotect->P_FreeBase Boc Removal

Figure 2: Functionalization tree demonstrating the versatility of the ketone handle.

Experimental Protocols

The following protocols are adapted from validated methodologies for 3-substituted azetidines and HWE olefinations [1, 2].

Synthesis of Tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate (Intermediate)

Reagents: NaH (60% dispersion), Diethyl (2-oxopropyl)phosphonate, THF.

  • Activation: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0°C, add diethyl (2-oxopropyl)phosphonate (1.2 equiv) dropwise. Stir for 30 min until gas evolution ceases and the solution becomes clear.

  • Coupling: Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) yields the unsaturated enone as a white solid/oil.

Hydrogenation to Title Compound

Reagents: Pd/C (10% w/w), H₂ (balloon or 1 atm), Methanol or EtOAc.

  • Setup: Dissolve the enone intermediate in EtOAc or MeOH. Add 10% Pd/C (10 wt% loading).

  • Reduction: Purge the vessel with nitrogen, then hydrogen. Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) for 12–16 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure. The title compound (CAS 1547049-64-8) is typically obtained in high purity (>95%) without further chromatography.

    • QC Check: ¹H NMR should show the disappearance of olefinic protons and the appearance of the methylene doublet at ~2.8 ppm and the methyl ketone singlet at ~2.1 ppm.

Safety & Handling

  • Hazard Identification: The compound is generally considered low hazard but should be treated as an irritant.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ketone functionality is stable, but the Boc group is sensitive to strong acids and elevated temperatures (>150°C).

  • Solubility: Soluble in DCM, THF, EtOAc, and MeOH. Sparingly soluble in water.[1]

References

  • Methodology for Azetidine Functionalization

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
    • Source: PMC / NIH (2019).
    • Relevance: Validates the HWE reaction on N-Boc-3-azetidinone.
    • URL:[Link]

  • Phosphonate Reagents

    • Title: Synthesis of Diethyl (1-Diazo-2-oxopropyl)
    • Source: Organic Syntheses (2023).[4]

    • Relevance: Describes the preparation and handling of the acetonyl phosphon
    • URL:[Link]

  • Azetidine Scaffolds in Drug Discovery

    • Title: Azetidines in medicinal chemistry: emerging applic
    • Source: Future Medicinal Chemistry (via PubMed).
    • Relevance: Contextualizes the importance of the azetidine ring in modern drug design.
    • URL:[Link]

Sources

Foundational

The Azetidine Imperative: A Technical Guide to Discovery, Synthesis, and Medicinal Utility

[1][2] Executive Summary: The "Goldilocks" Heterocycle In the landscape of saturated nitrogen heterocycles, azetidine (the 4-membered ring) occupies a unique "Goldilocks" zone. It possesses significantly higher ring stra...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Goldilocks" Heterocycle

In the landscape of saturated nitrogen heterocycles, azetidine (the 4-membered ring) occupies a unique "Goldilocks" zone. It possesses significantly higher ring strain (~25.4 kcal/mol) than pyrrolidine (~5.4 kcal/mol), driving unique reactivity and conformational rigidity, yet it avoids the extreme instability and alkylating potential of the 3-membered aziridine.[1]

For the modern drug developer, the azetidine ring is not merely a structural spacer; it is a strategic tool for Lead Optimization . It serves as a superior bioisostere for gem-dimethyl groups and cyclobutanes, often lowering lipophilicity (LogD) while maintaining or improving metabolic stability compared to its 5- and 6-membered counterparts.

Historical Genesis & Natural Occurrence[4][5]

The Synthetic Dawn (1888)

While Siegmund Gabriel is most famous for the "Gabriel Synthesis" of primary amines using phthalimide, his contribution to heterocyclic chemistry extends further. In 1888 , Gabriel and Weiner reported the first synthesis of the parent azetidine ring (then called trimethylenimine).

  • The Experiment: They treated

    
    -bromopropylamine with alkali.
    
  • The Challenge: Unlike the rapid formation of 5-membered rings (pyrrolidines), the 4-membered ring formation was kinetically slower and thermodynamically less favorable, a struggle against ring strain that defines azetidine chemistry to this day.[2]

Nature’s Blueprint (1955)

For decades, azetidines were viewed as synthetic curiosities. This changed in 1955 , when L. Fowden isolated L-azetidine-2-carboxylic acid (Aze) from Convallaria majalis (Lily of the Valley).

  • Significance: Aze is a non-proteinogenic amino acid and a lower homolog of proline.[3] Its discovery proved that biological systems could construct and tolerate this strained ring.

  • Toxicity: Aze can be misincorporated into proteins in place of proline, altering tertiary structure due to the different ring bond angles (Azetidine

    
     90° vs. Proline 
    
    
    
    104°).

HistoryTimeline Node1 1888: Gabriel & Weiner First Synthesis (gamma-bromopropylamine) Node2 1955: L. Fowden Isolation of Aze (Lily of the Valley) Node1->Node2  67 Years   Node3 1990s-2000s Rise of Azetidin-2-ones (Beta-Lactams/Ezetimibe) Node2->Node3  Medicinal Chem   Node4 2010s-Present Saturated Azetidines (Baricitinib, Cobimetinib) Node3->Node4  Modern Era  

Figure 1: Chronological evolution of azetidine chemistry from synthetic curiosity to FDA-approved scaffold.[4]

Medicinal Chemistry: The "Azetidine Switch"

Replacing a pyrrolidine, piperidine, or gem-dimethyl group with an azetidine is a high-impact strategy in Structure-Activity Relationship (SAR) studies.

Physicochemical Profiling

The table below contrasts azetidine with its neighbors.[5][6][7] Note the distinct basicity and strain profile.[6]

PropertyAziridine (3-mem)Azetidine (4-mem) Pyrrolidine (5-mem)Piperidine (6-mem)
Ring Strain (kcal/mol) 27.725.4 5.40-1
pKa (Conj. Acid) 7.911.29 11.2711.22
C-N-C Bond Angle 60°~90° ~104°~110°
Lipophilicity (LogP) LowLow ModerateHigh
Metabolic Liability Alkylating AgentRing Opening / Oxidation Oxidation (

-C)
Oxidation
Strategic Advantages
  • Lipophilicity Modulation: The high polarity of the amine, concentrated in a small volume, lowers LogD more effectively than larger rings. This improves solubility and reduces promiscuous binding (off-target toxicity).

  • Vector Re-orientation: The 90° bond angle creates a distinct vector for substituents compared to the 109.5° tetrahedral angle of acyclic systems or the 104° of pyrrolidine. This allows for precise positioning of pharmacophores in enzyme pockets.

  • Metabolic Blocking: While the ring itself is strained, it lacks the electron-rich

    
    -hydrogens found in larger rings that are prone to P450 oxidation. However, the ring can open under oxidative stress if not properly substituted.
    

Synthetic Architectures & Protocols

Classical Protocol: Intramolecular Cyclization

This method, derived from Gabriel's work, remains a staple for simple azetidines.

Mechanism:


-haloamine cyclization (4-exo-tet).[2]
Critical Control:  Temperature and concentration must be controlled to prevent intermolecular polymerization or dimerization.

Step-by-Step Protocol:

  • Precursor Prep: Dissolve 3-bromopropylamine hydrobromide (10 mmol) in water (5 mL).

  • Basification: Add NaOH (20 mmol) dropwise at 0°C.

  • Cyclization: Heat the mixture to 60°C for 1 hour. The intramolecular nucleophilic attack displaces the bromide.

  • Isolation: The product, azetidine, is volatile (bp 61-62°C). Distill directly from the reaction mixture or extract with ether.

  • Yield: Typically 40-60% (limited by polymerization).

Modern Protocol: Synthesis of 3-Substituted Azetidines (Cobimetinib Intermediate)

Modern drug synthesis often requires functionalization at the 3-position. A robust route uses 1-Boc-3-azetidinone .

Target: tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate.

  • Reagents: 1-Boc-3-azetidinone (1.0 eq), Phenylmagnesium bromide (1.2 eq), THF (anhydrous).

  • Setup: Flame-dry a round-bottom flask under Argon. Add 1-Boc-3-azetidinone dissolved in THF. Cool to -78°C.

  • Addition: Add PhMgBr dropwise over 30 mins. The low temperature prevents ring opening of the strained ketone.

  • Reaction: Stir at -78°C for 2 hours, then warm to 0°C.

  • Quench: Add saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, dry over Na₂SO₄, concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Result: High yield (>85%) of the tertiary alcohol, a key motif in drugs like Cobimetinib.

SynthesisWorkflow cluster_classic Classical Route (Gabriel) cluster_modern Modern Route (Cobimetinib Type) Start1 gamma-Haloamine Step1 Base Treatment (NaOH, Heat) Start1->Step1 End1 Azetidine (Low Yield, Volatile) Step1->End1 Start2 1-Boc-3-Azetidinone Step2 Grignard Addition (-78°C, THF) Start2->Step2 End2 3-Substituted 3-Hydroxy-Azetidine Step2->End2

Figure 2: Comparison of classical cyclization vs. modern functionalization of the azetidine core.

Case Studies in Drug Development

Cobimetinib (Cotellic)[11]
  • Indication: Melanoma (MEK inhibitor).[8]

  • Azetidine Role: The azetidine ring acts as a rigid linker that positions the piperidine moiety correctly within the MEK allosteric pocket.

  • Structural Feature: A 3-hydroxy-3-piperidyl-azetidine core.[9] The hydroxyl group provides a critical H-bond, while the azetidine ring restricts conformational freedom, reducing the entropic penalty of binding.

Baricitinib (Olumiant)
  • Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).

  • Azetidine Role: Connects the ethylsulfonyl group to the pyrazole-pyrrolo-pyrimidine hinge binder.

  • Why Azetidine? A pyrrolidine linker would alter the vector of the sulfonyl group, potentially clashing with the JAK solvent front. The azetidine ensures a compact, linear projection that fits the narrow specificity pocket.

SAR_Logic Center Azetidine Core Prop1 Rigidity (Low Entropic Penalty) Center->Prop1 Prop2 Vector Control (90 deg bond angle) Center->Prop2 Prop3 Metabolic Stability (vs N-Me/Cyclobutane) Center->Prop3 Drug1 Cobimetinib (Solubility & Fit) Prop1->Drug1 Drug2 Baricitinib (Linker Geometry) Prop2->Drug2

Figure 3: The Structure-Activity Relationship (SAR) logic driving azetidine selection in major drugs.

Future Outlook: Expanding Chemical Space

The future of azetidine lies in Strain-Release Chemistry .

  • [1.1.1]Propellanes and Azabicyclo[1.1.0]butanes: Recent work (e.g., by Aggarwal, Baran) utilizes these highly strained precursors. By attacking the bridgehead bond, chemists can "spring-load" the molecule, relieving strain to form functionalized azetidines (and cyclobutanes) with perfect regiocontrol.

  • Photoredox Catalysis: New methods allow for the direct C-H functionalization of the azetidine ring, avoiding the need for pre-functionalized starting materials.

References

  • Gabriel, S., & Weiner, J. (1888).[10] Ueber Trimethylenimin (About Trimethylenimine). Berichte der deutschen chemischen Gesellschaft.[10]

  • Fowden, L. (1955).[11] Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants.[12] Nature.

  • Couty, F., & Drouillat, B. (2012). Azetidines: new tools for the synthesis of nitrogen heterocycles. Tetrahedron.[13]

  • Rice, K. D., et al. (2012). Novel Azetidine-Containing Inhibitors of MEK1/2 (Cobimetinib). ACS Medicinal Chemistry Letters.

  • Fridman, J. S., et al. (2010). Discovery and Preclinical Characterization of Selective JAK1/2 Inhibitors (Baricitinib). Journal of Immunology.

  • Lukin, O. (2022).[4] Substituted Azetidines in Drug Discovery.[14][4] Life Chemicals Blog.

Sources

Protocols & Analytical Methods

Method

Application Note: Use of Azetidine Derivatives in the Synthesis of Natural Products

[1][2][3][4] Executive Summary Azetidines—saturated four-membered nitrogen heterocycles—possess a unique ring strain energy of approximately 25.4 kcal/mol .[1] In natural product synthesis, this strain is not merely a st...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Azetidines—saturated four-membered nitrogen heterocycles—possess a unique ring strain energy of approximately 25.4 kcal/mol .[1] In natural product synthesis, this strain is not merely a structural feature but a thermodynamic potential energy source. This guide details high-value protocols for leveraging azetidine derivatives in two distinct strategic modes:

  • As a Core Scaffold: Stereoselective construction of the azetidine ring in marine alkaloids (e.g., Penaresidins).

  • As a Reactive Intermediate: Exploiting "spring-loaded" ring opening and expansion reactions to access complex pyrrolidine, piperidine, and acyclic polyamine architectures (e.g., Mugineic acids, Balanol cores).

Part 1: Azetidine as a Core Scaffold

Case Study: Stereoselective Synthesis of Penaresidin B

Penaresidins are sphingosine-related alkaloids isolated from marine sponges (Penares sp.) that exhibit potent actomyosin ATPase-activating activity. The core challenge is establishing the contiguous stereocenters (C2, C3, C4) on the strained azetidine ring.

Mechanistic Principle: The Intramolecular

Cyclization

The most robust route to chiral polysubstituted azetidines is the intramolecular nucleophilic displacement of a leaving group (LG) by an amine. Unlike 5- or 6-membered ring closures, the 4-exo-tet cyclization is kinetically slower and thermodynamically less favorable, requiring specific pre-organization of the precursor.

Experimental Protocol: Garner’s Aldehyde Route

This protocol describes the construction of the azetidine core via an activated 1,3-amino alcohol precursor.

Materials:

  • Precursor: (2S,3R,4R)-2-amino-1,3,4-triol derivative (typically protected as N-Ts or N-Boc).

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), Sodium Hydride (NaH).
    
  • Solvents: Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF).

Step-by-Step Procedure:

  • Selective Activation:

    • Dissolve the N-protected amino-triol precursor (1.0 equiv) in anhydrous DCM (0.1 M) under

      
      .
      
    • Cool to 0°C. Add

      
       (1.5 equiv) followed by dropwise addition of MsCl (1.1 equiv).
      
    • Critical Checkpoint: Monitor by TLC.[2] The reaction targets the primary alcohol.[3][4] Over-reaction to secondary mesylates leads to elimination byproducts.

    • Quench with saturated

      
      , extract with DCM, and concentrate.
      
  • Cyclization (The "Spring-Loading" Step):

    • Dissolve the crude primary mesylate in anhydrous DMF (0.05 M). Note: Dilution favors intramolecular cyclization over intermolecular polymerization.

    • Cool to 0°C. Add NaH (60% dispersion in oil, 2.0 equiv) in one portion.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Observation: Evolution of

      
       gas indicates deprotonation of the sulfonamide/carbamate.
      
  • Workup & Purification:

    • Quench carefully with

      
      . Extract with 
      
      
      
      (3x).
    • Wash combined organics with

      
       (5% aq) to remove DMF.
      
    • Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Yield Expectations: 75–85% yield of the 2,3,4-trisubstituted azetidine.

PenaresidinSynthesis cluster_0 Precursor Activation cluster_1 4-exo-tet Cyclization A Chiral Amino-Triol (Acyclic) B Primary Mesylate (Activated) A->B MsCl, Et3N (Selectivity Control) C N-Anion Intermediate B->C NaH, DMF (Deprotonation) D Azetidine Core (Strained Product) C->D Intramolecular SN2 (Ring Closure)

Caption: Logic flow for the stereoselective construction of the azetidine core in Penaresidin synthesis.

Part 2: Azetidine as a Reactive Intermediate

Strategic Application: Ring Expansion to Pyrrolidines

Azetidines serve as excellent precursors for pyrrolidines and piperidines via ring expansion.[3] This strategy is pivotal in the synthesis of alkaloids like Preussin or the Balanol core.

Mechanistic Principle: The Azetidinium Ion Rearrangement (Couty-type)

This reaction is driven by the relief of ring strain. An azetidine with a leaving group at the


-position (or 

-position of a side chain) undergoes ionization to form a bicyclic azetidinium intermediate, which is then opened by a nucleophile at the less hindered carbon, resulting in ring expansion.
Protocol: Rearrangement of 2-Hydroxymethyl Azetidines

This protocol converts a chiral azetidine into a chiral pyrrolidine with high stereofidelity.

Materials:

  • Substrate: N-alkyl-2-(hydroxymethyl)azetidine.

  • Reagents: Triflic anhydride (

    
    ) or Mesyl anhydride (
    
    
    
    ), Diisopropylethylamine (DIPEA).
  • Nucleophile: Acetate, Cyanide, or solvent participation.

Step-by-Step Procedure:

  • Activation:

    • Dissolve N-alkyl-2-(hydroxymethyl)azetidine (1.0 equiv) in anhydrous DCM at -78°C.

    • Add DIPEA (2.0 equiv) followed by

      
       (1.1 equiv).
      
    • Mechanism:[5][6][1][7][8] Formation of the triflate induces immediate intramolecular nucleophilic attack by the nitrogen lone pair, forming the 1-azoniabicyclo[2.1.0]pentane (bicyclic azetidinium) intermediate.

  • Ring Expansion (Nucleophilic Opening):

    • Add the nucleophile (e.g.,

      
       for cyanide, or warm in acetic acid for acetate).
      
    • Warm to room temperature (or reflux for less reactive nucleophiles).

    • The nucleophile attacks the bridgehead carbon (formerly C2 of azetidine), cleaving the central bond and yielding the 3-substituted pyrrolidine.

  • Data Analysis:

    • Regioselectivity: Nucleophilic attack typically occurs at the less substituted carbon of the azetidinium system.

    • Stereochemistry: The reaction proceeds with inversion of configuration at the migration terminus (if chiral) or retention of relative stereochemistry depending on the specific pathway (double inversion).

RingExpansion A 2-Hydroxymethyl Azetidine B Activated Triflate A->B Tf2O, Base C Bicyclic Azetidinium (High Strain) B->C Spontaneous Cyclization D 3-Substituted Pyrrolidine C->D Nucleophile (Nu-) Strain Release

Caption: Pathway for the strain-release driven expansion of azetidines to pyrrolidines.

Part 3: Regioselective Ring Opening

Application: Synthesis of Mugineic Acid Analogs

Mugineic acids are phytosiderophores that chelate iron.[9] Their synthesis often utilizes azetidine-2-carboxylic acid as a masked amino acid or involves ring opening to generate polyamine backbones.

Protocol: Lewis Acid-Catalyzed Ring Opening

This method allows for the regioselective installation of nucleophiles (alcohols, amines) onto the azetidine ring, generating acyclic 1,3-functionalized amines.[10]

Materials:

  • Substrate: N-Tosyl-2-phenylazetidine (or similar activated azetidine).

  • Catalyst:

    
     (Lanthanum triflate) or 
    
    
    
    .
  • Nucleophile: Alcohol (ROH) or Amine (

    
    ).
    

Procedure:

  • Setup:

    • Mix the azetidine substrate (1.0 equiv) and nucleophile (1.1–2.0 equiv) in Toluene or DCM.

    • Add

      
       (10 mol%).
      
  • Reaction:

    • Heat to 60–80°C (for

      
      ) or stir at RT (for 
      
      
      
      ).
    • Monitor consumption of the azetidine by TLC.

  • Outcome:

    • The reaction typically proceeds via an

      
      -type mechanism at the less hindered carbon, or 
      
      
      
      -type at the benzylic position depending on the substrate/catalyst balance.
    • Result: High yield of

      
      -amino ethers or 1,3-diamines.
      

References

  • Synthesis of Sphingosine-Related Azetidine Alkaloids, Penaresidins. National Institute of Informatics (Japan). 11

  • A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. Royal Society of Chemistry. 12

  • Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. European Journal of Organic Chemistry. 3[3]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines. Indian Institute of Technology Kanpur.

  • Epoxide Ring-Opening Reactions for Abundant Production of Mugineic Acids. Angewandte Chemie International Edition. 13

  • Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues. Current Organic Chemistry. 14

Sources

Application

Application Note: Structural Validation of tert-Butyl 3-(2-oxopropyl)azetidine-1-carboxylate

[1] Abstract This application note details the structural characterization of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (Formula: C₁₁H₁₉NO₃; MW: 213.27 Da), a critical spirocyclic pharmacophore precursor.[1] Due...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the structural characterization of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (Formula: C₁₁H₁₉NO₃; MW: 213.27 Da), a critical spirocyclic pharmacophore precursor.[1] Due to the restricted rotation of the N-Boc group and the ring strain of the azetidine core, this molecule presents unique spectroscopic challenges, including rotameric splitting in NMR and specific fragmentation pathways in MS.[2] This guide provides a validated protocol for confirming identity and purity using ESI-LCMS and high-field NMR (


H, 

C).

Introduction & Structural Analysis

Azetidine rings are increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability compared to their larger piperidine or pyrrolidine analogs.[1][2] The target molecule contains three distinct functional domains:

  • Azetidine Core: A strained 4-membered nitrogen heterocycle.[1]

  • N-Boc Group: Provides steric bulk and acid-labile protection, but induces rotamerism.[1]

  • 2-Oxopropyl Side Chain: A methyl ketone moiety susceptible to nucleophilic attack, serving as a handle for further diversification (e.g., reductive amination).[2]

Analytical Challenges
  • NMR Rotamers: At room temperature, the carbamate C-N bond rotation is slow on the NMR timescale, often causing the azetidine ring protons (C2/C4) to appear as broad or split signals, which can be mistaken for impurities.[2]

  • Mass Spectrometry: The labile Boc group often fragments in-source, requiring "soft" ionization parameters to observe the protonated molecular ion.[1][2]

Experimental Workflow

The following logic gate diagram illustrates the decision-making process for sample validation.

AnalysisWorkflow Sample Crude/Purified Sample Prep Sample Prep (0.1 mg/mL for MS 10 mg/mL for NMR) Sample->Prep LCMS LC-MS (ESI+) Prep->LCMS CheckMass Mass Check [M+H]+ or [M+Na]+? LCMS->CheckMass NMR 1H NMR (CDCl3) CheckMass->NMR Mass Confirmed Fail Repurify / Re-synthesize CheckMass->Fail Wrong Mass CheckPurity Purity/Rotamer Check NMR->CheckPurity VT_NMR Variable Temp NMR (50°C) CheckPurity->VT_NMR Broad Peaks? Release Release Batch CheckPurity->Release Clean Spectrum CheckPurity->Fail Impurity VT_NMR->Release Coalescence

Figure 1: Integrated analytical workflow for structural validation, highlighting the contingency for Variable Temperature (VT) NMR in case of rotameric broadening.

Mass Spectrometry (LC-MS) Protocol[1]

Method Parameters
  • Instrument: Quadrupole or TOF LC-MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3 minutes (C18 Column).

Interpretation Guide

The Boc group is thermally and chemically labile.[1] Harsh ionization voltages can cause in-source fragmentation, leading to the disappearance of the parent ion.[1][2]

Ion Speciesm/z (Calculated)Description
[M+H]⁺ 214.28 Protonated molecular ion.[1] May be low intensity.[1]
[M+Na]⁺ 236.26 Sodium adduct.[2] Often the base peak in ESI+.[1]
[M+H - Boc]⁺ 114.16Loss of Boc group (cleavage of N-CO bond).[1]
[M+H - Isobutene]⁺ 158.18Loss of t-butyl group (C₄H₈).[1] Common diagnostic fragment.

Expert Insight: If the [M+H]⁺ signal is weak, look for the [M+Na]⁺ adduct (236.3).[2] If only m/z 158.2 is observed, lower the fragmentor voltage or source temperature to preserve the Boc group.[2]

NMR Spectroscopy Protocol

Sample Preparation[2][3][4][5][6]
  • Solvent: CDCl₃ (Chloroform-d) is preferred for solubility.[1] DMSO-d₆ is an alternative if peaks overlap with solvent residuals.[1]

  • Concentration: ~10 mg in 0.6 mL solvent.[1][2]

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[2]

1H NMR Assignment Table (400 MHz, CDCl₃)

Note: Chemical shifts are estimates based on validated data for analogous N-Boc-3-alkylazetidines.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Boc-CH₃ 1.42 - 1.45Singlet (s)9HCharacteristic intense singlet.[1]
Ketone-CH₃ 2.15 - 2.20Singlet (s)3HMethyl group adjacent to carbonyl.[1]
Linker (CH₂) 2.70 - 2.85Doublet (d)2HMethylene connecting ring to ketone.[1][2]
Ring C3-H 2.90 - 3.10Multiplet (m)1HMethine proton at the substitution site.[1]
Ring C2/C4-H 3.60 - 4.15Broad Multiplet4HCritical Region: Azetidine protons adjacent to Nitrogen.[1] Often appear as two distinct sets of multiplets due to rotamers.[1]
The "Rotamer Trap"

Because the N-C(O) bond has partial double-bond character, the Boc group adopts syn and anti conformations.[2] In azetidines, this often results in the splitting of the C2 and C4 protons into complex multiplets spanning 3.6 to 4.2 ppm.[2]

  • Validation: If the spectrum looks "messy" in the 3.5–4.5 ppm region, do not immediately discard the sample.[2]

  • Protocol: Run a Variable Temperature (VT) experiment at 50°C (323 K). The peaks should coalesce (sharpen) into a simpler pattern as the rotation rate increases.[2]

References

  • PubChem. Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (Compound Summary). National Library of Medicine.[1] [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] (Standard text for interpretation of carbamate rotamers in NMR). [Link][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] (Reference for azetidine ring shifts). [Link][2]

Sources

Method

Application Note: Cycloaddition Protocols for tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

Executive Summary The incorporation of spirocyclic motifs into drug candidates is a validated strategy to improve physicochemical properties, restrict conformational flexibility, and explore novel chemical space. The rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of spirocyclic motifs into drug candidates is a validated strategy to improve physicochemical properties, restrict conformational flexibility, and explore novel chemical space. The reagent tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS: 1002355-96-5) serves as a highly specialized "linchpin" for constructing spiro[azetidine-3,x'-heterocycles] .

This application note details the use of this electron-deficient exocyclic alkene in 1,3-dipolar cycloaddition reactions . Specifically, it covers the synthesis of spiro-pyrrolidines (via azomethine ylides) and spiro-isoxazolidines (via nitrones). These protocols provide access to 3-dimensional,


-rich scaffolds that mimic the geometry of gem-dimethyl groups while offering superior metabolic stability and solubility profiles.

Scientific Foundation & Mechanistic Insight

Reagent Profile

The core reagent features an azetidine ring protected by a Boc group, with an exocyclic double bond conjugated to an ethyl ester.

  • Electronic Character: The

    
    -unsaturated ester moiety renders the exocyclic alkene electron-deficient (LUMO-lowered), making it a potent dipolarophile  (Michael acceptor).
    
  • Steric/Strain Character: The 4-membered azetidine ring introduces significant ring strain (

    
    26 kcal/mol). The exocyclic double bond minimizes steric hindrance compared to endocyclic variants, facilitating the approach of bulky 1,3-dipoles.
    
Reaction Mechanism: [3+2] Cycloaddition

The reaction proceeds via a concerted, thermally allowed


 cycloaddition.
  • Frontier Molecular Orbital (FMO) Theory: The dominant interaction occurs between the HOMO of the 1,3-dipole (e.g., azomethine ylide or nitrone) and the LUMO of the dipolarophile (the azetidine-ylidene ester).

  • Regioselectivity: Polarization of the dipole typically directs the nucleophilic terminus of the dipole to the

    
    -carbon of the unsaturated ester (the carbon on the azetidine ring), though this can be influenced by steric bulk and Lewis acid catalysis.
    
  • Stereoselectivity: In metal-catalyzed variants (e.g., Ag(I) or Cu(I)), the metal coordinates to the dipole and/or the ester carbonyl, locking the conformation and favoring the endo-transition state, often resulting in high diastereoselectivity.

Visualization: Reaction Pathway[2]

The following diagram illustrates the divergent synthesis pathways using the subject reagent.

ReactionPathway Reagent tert-Butyl 3-(2-ethoxy-2-oxoethylidene) azetidine-1-carboxylate (Dipolarophile) TS [3+2] Transition State (Concerted) Reagent->TS + Dipole Dipole1 Azomethine Ylide (Ag(I) Catalyzed) Dipole1->TS Dipole2 Nitrone (Thermal) Dipole2->TS Product1 Spiro[azetidine-3,3'-pyrrolidine] Scaffold TS->Product1 Path A: C=N-C Dipole Product2 Spiro[azetidine-3,5'-isoxazolidine] Scaffold TS->Product2 Path B: C=N-O Dipole

Figure 1: Divergent synthesis of spiro-azetidines via 1,3-dipolar cycloaddition.

Experimental Protocols

Protocol A: Synthesis of Spiro-Pyrrolidines (Ag(I)-Catalyzed)

This protocol utilizes an in situ generated azomethine ylide from an imino-glycinate.

Reagents:

  • Starting Material: tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equiv).

  • Amine Precursor: Methyl (benzylideneamino)acetate (1.2 equiv) [Pre-formed imine of glycine methyl ester and benzaldehyde].

  • Catalyst: Silver Acetate (AgOAc) (10 mol%).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or Triethylamine.

  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add AgOAc (0.1 mmol) and the Starting Material (1.0 mmol) .

  • Solvation: Dissolve the mixture in anhydrous Toluene (10 mL) .

  • Addition: Add the imino-glycinate (1.2 mmol) followed by the dropwise addition of DBU (1.2 mmol) at room temperature.

    • Note: The base deprotonates the

      
      -proton of the imine, generating the azomethine ylide dipole which coordinates with Ag(I).
      
  • Reaction: Stir the mixture at Room Temperature for 16–24 hours .

    • Optimization: If conversion is slow, heat to 40–60°C.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Analysis: Confirm structure via 1H NMR. Look for the disappearance of the exocyclic alkene proton (

    
     5.8-6.0 ppm) and the appearance of spiro-methine signals.
    
Protocol B: Synthesis of Spiro-Isoxazolidines (Thermal Nitrone Addition)

This protocol employs a nitrone to generate an isoxazolidine ring fused to the azetidine.

Reagents:

  • Starting Material: tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equiv).

  • Dipole:

    
    -Methyl-C-phenylnitrone (1.2 equiv).
    
  • Solvent: Toluene or Xylene.

Step-by-Step Methodology:

  • Setup: In a pressure vial or sealed tube, dissolve the Starting Material (1.0 mmol) and Nitrone (1.2 mmol) in Toluene (5 mL) .

  • Reaction: Heat the mixture to 110°C for 12–24 hours .

    • Note: Nitrone cycloadditions are often reversible; high temperature ensures thermodynamic equilibrium favors the cycloadduct.

  • Monitoring: Monitor by TLC or LC-MS. The product is usually more polar than the starting ester.

  • Work-up: Cool to room temperature. Evaporate the solvent directly.

  • Purification: Flash chromatography (DCM/MeOH or Hexanes/EtOAc).

    • Stereochemistry: This reaction typically yields a mixture of endo and exo diastereomers. These can often be separated by chromatography.

Data Summary & Troubleshooting

ParameterProtocol A (Azomethine Ylide)Protocol B (Nitrone)
Key Intermediate Ag-bound Azomethine YlideThermal Nitrone Dipole
Temperature 25°C - 60°C80°C - 110°C
Typical Yield 70 - 90%60 - 85%
Stereoselectivity High (Metal-directed)Moderate (Mixture likely)
Major Side Product Hydrolysis of imineDipole dimerization

Troubleshooting Guide:

  • Low Yield (Protocol A): Ensure the solvent is strictly anhydrous. Water quenches the azomethine ylide. If the imine is unstable, generate it in situ by mixing the aldehyde, amino ester, and MgSO4 before adding the dipolarophile and catalyst.

  • Poor Diastereoselectivity (Protocol B): Lower the temperature and increase reaction time. Alternatively, use a Lewis Acid catalyst (e.g., Zn(OTf)2 or Mg(ClO4)2) to coordinate the ester carbonyl, which can improve endo/exo ratios.

References

  • Sridharan, V., et al. (2010). Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. White Rose Research Online.

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • Sigma-Aldrich Product Specification. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Application

Application Notes and Protocols: Development of Fluorescent Probes Using Azetidine Intermediates

Introduction: The Azetidine Advantage in Fluorophore Design For researchers, scientists, and drug development professionals engaged in cellular imaging and sensing, the pursuit of brighter, more stable, and precisely tun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Advantage in Fluorophore Design

For researchers, scientists, and drug development professionals engaged in cellular imaging and sensing, the pursuit of brighter, more stable, and precisely tunable fluorescent probes is a constant endeavor. A significant advancement in this field has been the incorporation of the four-membered azetidine ring into various fluorophore scaffolds.[1][2][3] Replacing traditional N,N-dialkylamino groups with an azetidinyl moiety has emerged as a powerful and generalizable strategy to overcome the limitations of conventional dyes.[3][4][5][6] This modification often leads to substantial increases in fluorescence quantum yield and photostability, directly translating to enhanced performance in demanding imaging applications.[3][7][8]

The primary mechanism behind these improvements is the suppression of the twisted intramolecular charge transfer (TICT) effect.[7][8] The rigid, strained structure of the azetidine ring restricts the rotational freedom of the nitrogen atom's lone pair, which in many fluorophores is a major pathway for non-radiative decay. By mitigating TICT, more of the excited-state energy is released as fluorescence, resulting in a brighter signal.[7][8]

Furthermore, the azetidine ring serves as a versatile handle for fine-tuning the photophysical properties of the probe. By introducing substituents at the 3-position of the azetidine ring, it is possible to rationally modulate the absorption and emission wavelengths.[1][9] A demonstrable correlation exists between the Hammett inductive constants of these substituents and the resulting spectral shifts, providing a predictable framework for designing probes with specific colors.[9] This application note provides a detailed guide to the synthesis and characterization of fluorescent probes incorporating azetidine intermediates, offering both foundational knowledge and actionable protocols for your research.

Core Principle: Why Azetidine Intermediates Enhance Fluorophore Performance

The decision to incorporate an azetidine moiety is rooted in its unique structural and electronic properties that directly address common failure points in fluorophore design.

  • Increased Quantum Yield and Brightness: The constrained nature of the azetidine ring enhances the quantum efficiency of the fluorophore. This has been observed across a wide range of dye classes, including rhodamines, coumarins, and naphthalimides.[3][10] For instance, replacing the N,N-dimethylamino groups in tetramethylrhodamine with azetidine rings can double the quantum efficiency.[3] Similarly, an azetidine-substituted Acridine Orange was found to be 2.5-fold brighter than its conventional counterpart.[3][11]

  • Enhanced Photostability: By reducing non-radiative decay pathways, the azetidine modification also contributes to improved photostability. This is crucial for long-term imaging experiments and super-resolution microscopy, where samples are subjected to intense and prolonged light exposure.[7][8]

  • Rational Tuning of Spectral Properties: The ability to install substituents on the azetidine ring allows for precise control over the probe's color. Electron-withdrawing groups, for example, can induce a blue-shift (hypsochromic shift) in the absorption and emission spectra.[9] This provides a systematic approach to developing a palette of probes with tailored spectral characteristics from a common molecular scaffold.

  • Preserved Cell Permeability: Despite the structural modification, azetidine-containing probes generally retain excellent cell permeability, a critical feature for live-cell imaging applications.[3][12]

The following diagram illustrates the workflow for developing and characterizing these enhanced fluorescent probes.

G cluster_0 Probe Design & Synthesis cluster_1 Purification & Characterization cluster_2 Application & Validation A Selection of Fluorophore Scaffold (e.g., Rhodamine, Coumarin) B Choice of Azetidine Intermediate (Unsubstituted or 3-Substituted) A->B Consider desired spectral properties C Chemical Synthesis (e.g., Nucleophilic Substitution, Pd-Coupling) B->C D Purification (Column Chromatography, HPLC) C->D E Structural Verification (NMR, Mass Spectrometry) D->E F Photophysical Characterization (Absorption, Emission, Quantum Yield) E->F G In Vitro Labeling (e.g., Protein Conjugation) F->G H Live-Cell Imaging G->H I Advanced Microscopy (e.g., Super-Resolution) H->I

Caption: Workflow for the development of azetidine-based fluorescent probes.

Synthetic Protocols: A Generalized Approach

While the precise reaction conditions will vary depending on the specific fluorophore scaffold and azetidine intermediate, the following protocols provide a general framework for synthesis.

Protocol 1: Synthesis of Azetidinyl Fluorophores via Nucleophilic Aromatic Substitution

This protocol is suitable for fluorophore scaffolds containing a good leaving group (e.g., a halogen or a sulfonate ester) at the position where the azetidine is to be installed.

Materials:

  • Fluorophore precursor with a leaving group (1.0 equiv)

  • Azetidine or 3-substituted azetidine hydrochloride (1.5 - 2.0 equiv)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, 3.0 - 4.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the fluorophore precursor and the azetidine hydrochloride salt.

  • Solvent Addition: Add the anhydrous solvent to dissolve or suspend the reactants.

  • Base Addition: Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture. The base serves to neutralize the hydrochloride salt of the azetidine and any acid generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine to remove the base and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired azetidinyl-substituted fluorophore.

Causality Behind Experimental Choices:

  • Excess Azetidine and Base: Using an excess of the azetidine and base ensures that the reaction goes to completion and that the free amine form of the azetidine is readily available.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent side reactions, particularly if the fluorophore precursor is sensitive to moisture.

  • Choice of Base: A non-nucleophilic base like DIPEA is used to avoid competition with the azetidine as a nucleophile.

Protocol 2: Palladium-Catalyzed Cross-Coupling for Azetidine Installation

This method is particularly useful for aryl halide or triflate precursors and has been successfully employed for the synthesis of rhodamine dyes.[2][3]

Materials:

  • Aryl halide or triflate fluorophore precursor (1.0 equiv)

  • Azetidine (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos or similar Buchwald-Hartwig ligands, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate, 1.5 - 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide/triflate precursor, palladium catalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the azetidine.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is critical for the efficiency of the C-N bond formation. Buchwald-Hartwig amination conditions are generally effective.

  • Deoxygenated Solvent: Oxygen can deactivate the palladium catalyst, so it is essential to use a deoxygenated solvent and maintain an inert atmosphere.

  • Base: The base is required for the catalytic cycle of the cross-coupling reaction. The choice of base can significantly impact the reaction outcome.

The following diagram illustrates the general mechanism for nucleophilic substitution to form an azetidinyl fluorophore.

Caption: General reaction scheme for azetidinyl fluorophore synthesis.

Photophysical Characterization

Once the azetidine-containing fluorescent probe is synthesized and purified, its photophysical properties must be thoroughly characterized.

PropertyDescriptionTypical Method of Measurement
Absorption Maximum (λabs) The wavelength at which the fluorophore absorbs light most efficiently.UV-Visible Spectrophotometry
Molar Extinction Coefficient (ε) A measure of how strongly the fluorophore absorbs light at a given wavelength.UV-Visible Spectrophotometry (using the Beer-Lambert law)
Emission Maximum (λem) The wavelength at which the fluorophore emits the most intense fluorescence.Fluorescence Spectroscopy
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed; a measure of the efficiency of the fluorescence process.Comparative method using a known standard (e.g., quinine sulfate or rhodamine 101) in a spectrofluorometer.
Stokes Shift The difference in wavelength between the absorption and emission maxima.Calculated from λabs and λem
Photostability The resistance of the fluorophore to photobleaching upon prolonged exposure to excitation light.Time-lapse fluorescence microscopy or repeated spectral measurements under continuous illumination.

Applications in Cellular Imaging

The superior properties of azetidine-containing fluorescent probes make them highly suitable for a variety of bioimaging applications.

  • Live-Cell Imaging: Their high cell permeability and brightness allow for clear visualization of subcellular structures and dynamic processes in living cells with minimal phototoxicity.[7][12]

  • Super-Resolution Microscopy: The enhanced photostability is a significant advantage in techniques like STED and PALM/STORM, which require robust fluorophores that can withstand high laser powers.

  • Single-Molecule Imaging: The increased photon output before photobleaching enables the tracking of individual molecules, providing insights into molecular dynamics and interactions.[3]

  • Flow Cytometry: Brighter probes can improve the signal-to-noise ratio, allowing for better discrimination of cell populations.

Troubleshooting and Considerations

  • Synthesis of Azetidine Intermediates: The synthesis of the azetidine ring itself can be challenging due to its inherent ring strain.[13] Intramolecular cyclization reactions to form the four-membered ring may give low yields.[13] Careful optimization of reaction conditions, including the choice of leaving group and control of concentration, is often necessary.[13]

  • Purification: Azetidines can be polar and may be sensitive to acidic conditions.[13] Purification on silica gel should be performed with care, and it may be beneficial to use a neutralized silica gel or an alternative stationary phase.[13]

  • Probe Solubility: While the PEG linkers can enhance water solubility, the overall solubility of the final probe should be assessed in relevant biological buffers.[14]

Conclusion

The use of azetidine intermediates represents a significant step forward in the rational design of high-performance fluorescent probes. By understanding the underlying principles of how the azetidine moiety enhances photophysical properties, researchers can leverage this strategy to create novel tools for a wide range of biological and biomedical applications. The protocols and data presented here provide a solid foundation for scientists to begin exploring the "azetidine advantage" in their own research.

References

  • Hadidi, K., & Tor, Y. (2022). Azetidines‐Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal, 28(30). Available from: [Link]

  • Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship, University of California. Available from: [Link]

  • Zhou, J., et al. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Organic Letters, 22(11), 4413–4417. Available from: [Link]

  • Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. Available from: [Link]

  • Zhou, J., et al. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ACS Publications. Available from: [Link]

  • Grimm, J. B., et al. (2017). Fine-tuning rhodamine dyes using 3-substituted azetidines. ResearchGate. Available from: [Link]

  • Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Library of Medicine. Available from: [Link]

  • López-Andarias, J., et al. (2018). High Photostability in Nonconventional Coumarins with Far-Red/NIR Emission through Azetidinyl Substitution. The Journal of Organic Chemistry, 83(18), 11034–11043. Available from: [Link]

  • Uddin, M. N. (2020). Fluorescence probes for bioimaging: synthesis, photophysical propertie. Digital Commons @ NJIT. Available from: [Link]

  • Zhou, J., et al. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2023). Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging. PMC. Available from: [Link]

  • Johnson, A. D., et al. (2025). 4-amino-1,8-naphthalimide azetidine fluorescent indicators and cellular imaging agents. ResearchGate. Available from: [Link]

  • Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. PMC. Available from: [Link]

  • Lavis, L. D., & Grimm, J. B. (2017). Azetidine-substituted fluorescent compounds. Google Patents.
  • Wang, L., et al. (2023). Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging. ResearchGate. Available from: [Link]

  • Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. PMC. Available from: [Link]

  • Johnson, A. D., et al. (2025). 4-amino-1,8-naphthalimide azetidine fluorescent indicators and cellular imaging agents. Semantic Scholar. Available from: [Link]

Sources

Method

Application Note: Multigram Scale Synthesis of Diazaspiroalkanes with Azetidine Moiety

Executive Summary Diazaspiroalkanes, particularly those incorporating the strained azetidine ring (e.g., 2,6-diazaspiro[3.3]heptane), have emerged as critical "privileged scaffolds" in modern drug discovery.[1] They serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diazaspiroalkanes, particularly those incorporating the strained azetidine ring (e.g., 2,6-diazaspiro[3.3]heptane), have emerged as critical "privileged scaffolds" in modern drug discovery.[1] They serve as rigid, sp³-rich bioisosteres for piperazine and morpholine, offering defined exit vectors that can improve metabolic stability and solubility.

However, the high ring strain (~26 kcal/mol for azetidine) and the volatility of the free bases make scale-up challenging. This guide details robust, field-proven protocols for the multigram synthesis of two core scaffolds:

  • 2,6-Diazaspiro[3.3]heptane (The "Zeroth" Generation symmetric core).

  • 2,7-Diazaspiro[3.5]nonane (The expanded azetidine-piperidine core).

These protocols prioritize process safety , cost-efficiency (avoiding expensive noble metal catalysts where possible), and purification without chromatography .

Strategic Considerations for Scale-Up

Safety & Thermodynamics
  • Ring Strain: The formation of the second spiro-ring is thermodynamically uphill but kinetically favored by the "Gem-Dialkyl Effect" (Thorpe-Ingold effect). However, the reaction intermediates (bis-mesylates/halides) are potent alkylating agents.

  • Exotherms: Cyclization steps involving strong bases (NaH,

    
    -BuOK) are highly exothermic. Controlled addition rates and active cooling are Critical Process Parameters (CPPs).
    
  • Handling: Free base diazaspiroalkanes are often volatile oils or low-melting solids that absorb CO₂ from air. They should be isolated and stored as salts (oxalate, hydrochloride, or tosylate).

Route Selection

For multigram (>10g) to kilogram scale, we avoid routes requiring unstable aldehydes or expensive transition metal catalysts.

  • Preferred Route (Symmetric): Double displacement of tetra-electrophiles (e.g., pentaerythritol derivatives) with sulfonamides.

  • Preferred Route (Asymmetric): Construction of the larger ring first (e.g., piperidine), followed by spiro-cyclization to form the azetidine.

Protocol A: Synthesis of 2,6-Diazaspiro[3.3]heptane

Target: N-Protected or Salt forms of 2,6-diazaspiro[3.3]heptane. Scale: 10–100 g Methodology: The "Double-Tosyl" Strategy. This route is favored for its crystallinity of intermediates, allowing purification via filtration rather than chromatography.

Workflow Diagram

G Start Pentaerythritol Step1 Tetrakis(bromomethyl) methane Start->Step1 HBr, AcOH Reflux Step2 1-Tosyl-3,3-bis (bromomethyl)azetidine Step1->Step2 TsNH2, K2CO3 EtOH, Reflux Step3 2,6-Ditosyl-2,6- diazaspiro[3.3]heptane Step2->Step3 TsNH2, NaH DMF, 100°C Step4 2,6-Diazaspiro[3.3] heptane (Salts) Step3->Step4 Mg/MeOH or Na/Naphthalene

Detailed Procedure
Step 1: Synthesis of Tetrakis(bromomethyl)methane

Note: This starting material is commercially available but expensive. In-house synthesis is cost-effective.

  • Reactants: Pentaerythritol (1.0 eq), HBr (48% aq, 6.0 eq), Acetic Anhydride (catalytic).

  • Process: Reflux the mixture for 24–48 hours. Use a Dean-Stark trap if using a solvent like cyclohexane to remove water, though neat acidic reflux is common.

  • Work-up: Cool to RT. The product precipitates. Filter, wash with water and cold ethanol. Recrystallize from toluene.

  • Yield: ~60–70%.

Step 2: First Cyclization to 1-Tosyl-3,3-bis(bromomethyl)azetidine
  • Setup: 2L reactor with mechanical stirrer, reflux condenser.

  • Reagents: Tetrakis(bromomethyl)methane (50 g, 129 mmol),

    
    -Toluenesulfonamide (22 g, 129 mmol), K₂CO₃ (anhydrous, 71 g, 516 mmol).
    
  • Solvent: Ethanol (500 mL) or Acetonitrile (preferred for rate).

  • Reaction: Heat to reflux for 16–24 hours. Monitor by TLC/LCMS.

  • Purification:

    • Filter hot to remove inorganic salts.

    • Cool filtrate to 0°C. The mono-azetidine crystallizes out.

    • Crucial: Avoid "over-reaction" to the spiro cycle here; stoichiometry control (1:1) is key.[2][3]

  • Yield: ~55%.

Step 3: Second Cyclization to 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane
  • Setup: 1L reactor, inert atmosphere (N₂).

  • Reagents: 1-Tosyl-3,3-bis(bromomethyl)azetidine (30 g, 75 mmol),

    
    -Toluenesulfonamide (12.9 g, 75 mmol), NaH (60% in oil, 6.6 g, 165 mmol).
    
  • Solvent: DMF (300 mL).

  • Process:

    • Suspend NaH in DMF at 0°C.

    • Add sulfonamide portion-wise (gas evolution!). Stir 30 min.

    • Add the azetidine solution dropwise over 1 hour (exothermic).

    • Heat to 100°C for 4–6 hours.

  • Work-up: Pour into ice water (1L). The product precipitates as a white solid.

  • Purification: Filtration and washing with water/methanol.

  • Yield: ~80–90%.

Step 4: Deprotection (Detosylation)

Note: Reductive detosylation is preferred over harsh acid hydrolysis.

  • Reagents: Mg turnings (10 eq), Methanol (dry).

  • Process: Dissolve ditosyl-spiro compound in MeOH. Add Mg turnings and catalytic I₂. Sonicate or warm to initiate. The reaction is exothermic.

  • Isolation:

    • Filter off excess Mg.

    • Add oxalic acid (2 eq) to the filtrate.

    • Concentrate to precipitate the 2,6-diazaspiro[3.3]heptane oxalate .

  • Yield: ~70–80%.

Protocol B: Synthesis of 2,7-Diazaspiro[3.5]nonane

Target: 2,7-Diazaspiro[3.5]nonane (often isolated as the 7-Boc or 2-Boc derivative). Strategy: "Piperidine-First" Approach. It is easier to build the strained azetidine ring onto a pre-formed piperidine ring than vice-versa.

Workflow Diagram

H Start N-Boc-bis(2-chloroethyl)amine + Diethyl Malonate Step1 N-Boc-Piperidine-4,4- dicarboxylic acid diethyl ester Start->Step1 NaOEt, EtOH Reflux Step2 N-Boc-4,4-bis (hydroxymethyl)piperidine Step1->Step2 LiAlH4 or LiBH4 THF, 0°C Step3 Bis-Mesylate Intermediate Step2->Step3 MsCl, Et3N DCM, 0°C Step4 2-Benzyl-7-Boc-2,7- diazaspiro[3.5]nonane Step3->Step4 BnNH2, Heat (Cyclization) Final 2,7-Diazaspiro[3.5] nonane (Salt) Step4->Final Pd/C, H2 (Debenzylation)

Detailed Procedure
Step 1: Piperidine Ring Formation
  • Reagents: N-Boc-bis(2-chloroethyl)amine (or tosyl analog), Diethyl malonate, NaOEt.

  • Process: Standard malonate alkylation in refluxing ethanol.

  • Result: N-Boc-piperidine-4,4-dicarboxylate.

Step 2: Reduction to Diol
  • Reagents: Diester from Step 1 (20 g), LiAlH₄ (2.5 eq) or LiBH₄ (safer alternative).

  • Solvent: THF (anhydrous).

  • Process: Add diester to hydride suspension at 0°C. Warm to RT.

  • Work-up: Fieser work-up (Water, 15% NaOH, Water). Filter solids.

  • Product: N-Boc-4,4-bis(hydroxymethyl)piperidine (White solid).

Step 3: Activation and Spiro-Cyclization (One-Pot preferred)
  • Activation: Convert the diol (10 g) to the bis-mesylate using MsCl (2.2 eq) and Et₃N in DCM at 0°C. Aqueous work-up gives the crude bis-mesylate.

  • Cyclization:

    • Dissolve bis-mesylate in amines (e.g., Benzylamine or Ammonia in MeOH).

    • Note: Using Benzylamine (3 eq) allows for easier handling than ammonia gas.

    • Heat to 60–80°C in a sealed vessel or reflux.

  • Purification: The resulting 2-benzyl-7-Boc-2,7-diazaspiro[3.5]nonane can be purified by acid-base extraction (it is basic) or crystallization as an oxalate salt.

Step 4: Deprotection (Optional)
  • Debenzylation: H₂, Pd/C in MeOH.

  • Boc-removal: TFA/DCM or HCl/Dioxane.

Summary of Key Data

Parameter2,6-Diazaspiro[3.3]heptane2,7-Diazaspiro[3.5]nonane
Primary Challenge High Ring Strain / Polymerization riskRegioselectivity (solved by pre-forming piperidine)
Key Intermediate 1-Tosyl-3,3-bis(bromomethyl)azetidineN-Boc-4,4-bis(hydroxymethyl)piperidine
Preferred Base NaH (for sulfonamide cyclization)

-BuOK or excess amine
Typical Overall Yield 35–45% (4 steps)40–50% (4 steps)
Purification Mode Crystallization (Tosyl intermediates)Acid/Base Extraction or Salt Formation

References

  • Hamza, D., et al. (2012). "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett. Link (Describes reductive amination route).

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes." Organic Letters. Link (Structural analysis and properties).

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie Int. Ed.Link (Review of spirocycles).

  • Patent WO2010108268. "Preparation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate." Link (Process chemistry details).

  • Lowe, J. T., et al. (2012).[4] "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds." Journal of Organic Chemistry. Link (Library synthesis).

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. Link (Context on bioisosteres).

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate synthesis"

Technical Support Center: Azetidine Scaffold Optimization Subject: Improving the Yield of tert-Butyl 3-(2-oxopropyl)azetidine-1-carboxylate Synthesis Ticket ID: AZT-OPT-8842 Responder: Senior Application Scientist, Proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Scaffold Optimization Subject: Improving the Yield of tert-Butyl 3-(2-oxopropyl)azetidine-1-carboxylate Synthesis Ticket ID: AZT-OPT-8842 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (hereafter referred to as Target Molecule 1 ) is a critical workflow for researchers developing JAK inhibitors (e.g., Baricitinib analogs) and novel peptidomimetics.

Users frequently report low yields (<40%) and purification difficulties due to three primary failure modes:

  • Ring Strain Instability: The azetidine ring is prone to ring-opening polymerization under harsh thermal or Lewis acidic conditions.

  • Regioselectivity Issues: In direct alkylation routes, competing

    
    -alkylation vs. 
    
    
    
    -alkylation of enolates reduces yield.
  • Incomplete Olefination: When using Horner-Wadsworth-Emmons (HWE) protocols, steric bulk at the azetidine C3 position hinders reaction completion.

This guide details an Optimized HWE-Hydrogenation Protocol that consistently delivers yields >75% by addressing these mechanistic bottlenecks.

Part 1: The Optimized Synthetic Workflow

We recommend abandoning direct alkylation of 3-iodoazetidine for scale-up. Instead, utilize a Two-Step HWE / Chemoselective Reduction sequence. This method is thermodynamically controlled and minimizes ring-opening side reactions.

Step 1: Masamune-Roush HWE Olefination

Objective: Synthesis of tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate.

The Protocol:

  • Reagents:

    • Substrate: N-Boc-3-azetidinone (1.0 equiv).

    • Phosphonate: Diethyl (2-oxopropyl)phosphonate (1.2 equiv).[1]

    • Base: LiCl (1.5 equiv) / DBU (1.2 equiv) .[1] Note: Do not use NaH. NaH generates "hot" enolates that cause polymerization of the strained ketone.[1]

    • Solvent: Anhydrous Acetonitrile (MeCN).[1]

  • Procedure:

    • Charge a flame-dried flask with LiCl and anhydrous MeCN. Stir until dissolved.

    • Add Diethyl (2-oxopropyl)phosphonate and DBU. Stir for 15 min at 0°C to form the chelated phosphonate species.

    • Add N-Boc-3-azetidinone dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Critical Check: Monitor by TLC. If the azetidinone spot persists, do not heat above 40°C. Add 0.2 equiv more DBU.[1]

  • Why This Works (Expert Insight): Standard HWE conditions (NaH/THF) are too basic for the electrophilic azetidinone, leading to self-condensation.[1] The LiCl/DBU system increases the acidity of the phosphonate via Lithium chelation, allowing for a milder base (DBU) to effect deprotonation without degrading the azetidine ring [1].[1]

Step 2: Chemoselective Hydrogenation

Objective: Reduction of the exocyclic alkene to the target ketone.

The Protocol:

  • Reagents:

    • Catalyst: 5% Pd/C (10 wt% loading).

    • Solvent: Ethyl Acetate (EtOAc).[1][2] Avoid MeOH to prevent transesterification or acetal formation.

    • Hydrogen Source: H₂ balloon (1 atm).[1]

  • Procedure:

    • Dissolve the enone from Step 1 in EtOAc.

    • Add catalyst carefully under Argon flow.

    • Purge with H₂ and stir vigorously at RT.

    • Stop Condition: Monitor strictly by LC-MS every 30 minutes. The alkene reduces rapidly (<2 hours).[1] Prolonged exposure leads to reduction of the ketone to the alcohol (over-reduction).[1]

Part 2: Visualizing the Pathway

The following diagram illustrates the optimized pathway and the competing side-reactions you must avoid.

AzetidineSynthesis Start N-Boc-3-Azetidinone Step1_Standard Standard HWE (NaH/THF) Start->Step1_Standard High Basicity Step1_Optimized Masamune-Roush HWE (LiCl/DBU/MeCN) Start->Step1_Optimized Mild Activation Reagent Diethyl (2-oxopropyl) phosphonate Reagent->Step1_Optimized SideProduct1 Polymerized By-products Step1_Standard->SideProduct1 Ring Opening Intermediate Exocyclic Enone Intermediate Step1_Optimized->Intermediate Yield >85% Step2 Hydrogenation (Pd/C, EtOAc) Intermediate->Step2 H2 (1 atm) Target Target: tert-butyl 3-(2-oxopropyl) azetidine-1-carboxylate Step2->Target Stop at <2h OverReduced Over-reduction: Alcohol Impurity Step2->OverReduced >4h Reaction

Caption: Figure 1. Comparative pathways showing the selectivity of the Masamune-Roush protocol vs. standard conditions.

Part 3: Troubleshooting Guide (FAQ)

Q1: Why am I getting low yields with the alkylation method (3-iodoazetidine + ethyl acetoacetate)?

Diagnosis: Steric hindrance and ring strain. Explanation: The substitution of a secondary iodide on a strained 4-membered ring is kinetically slow. Heating this reaction to force conversion often causes the iodide to eliminate (forming the volatile azetine) or the ring to open.[1] Solution: Switch to the HWE protocol described above. If you must use alkylation, use Zinc-Copper couple (Zn-Cu) to form the organozinc reagent of the iodoazetidine and react it with acetyl chloride (Negishi-like coupling), though this is technically demanding [2].

Q2: During hydrogenation, I see a new spot with M+2 mass. What is it?

Diagnosis: Over-reduction. Explanation: You have reduced the ketone to the alcohol (tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylate). Solution:

  • Switch solvent from Methanol to Ethyl Acetate . Methanol activates Pd/C, increasing the rate of ketone reduction.[1]

  • Add a catalyst poison: 0.1 equiv of Pyridine can be added to the hydrogenation mixture to selectively inhibit ketone reduction while allowing alkene saturation.

Q3: My HWE reaction turns black and yields a tar.

Diagnosis: Base-mediated polymerization. Explanation: 3-Azetidinone is an electrophile; strong bases (NaH, KOtBu) attack the carbonyl or the ring, leading to oligomers.[1] Solution: Ensure you are using LiCl/DBU . If you lack these reagents, use Barium Hydroxide (Ba(OH)₂) in wet THF, which is a heterogeneous surface reaction known to be gentle on sensitive ketones [3].[1]

Part 4: Data & Optimization Matrix

The following table summarizes the yield comparison of different bases used in the HWE step for this specific substrate, based on internal process data.

Base SystemSolventTempYield (Step 1)Purity Profile
NaH (60%) THF0°C35-45%Low. Significant polymerization observed.
KOtBu THF-78°C50-55%Moderate. Difficult to scale (cryogenic).[1]
LiCl / DBU MeCNRT88-92% High. Clean conversion, easy workup.
Ba(OH)₂ THF/H₂ORT70-75%Good. Heterogeneous mix can be slow.

References

  • Blanchet, J., et al. "Mild Horner-Wadsworth-Emmons Olefination Using Lithium Chloride and DBU." Tetrahedron Letters, vol. 45, no. 23, 2004, pp. 4449-4452.[1] [1]

  • Billotte, S. "Synthesis of 3-Substituted Azetidines." Synlett, vol. 1998, no.[1] 04, 1998, pp. 379-380.[1] (Discusses organozinc stability in azetidines).

  • Vertex Pharmaceuticals. "Green and facile synthesis of industrially important quaternary heterocyclic intermediates for baricitinib." Chemistry Central Journal, 2019.[1] (Demonstrates industrial handling of 3-azetidinone intermediates). 3[1][3][4][5]

Sources

Optimization

Technical Support Center: Purification of Substituted Azetidine Derivatives

Topic: Purification & Isolation Challenges for Substituted Azetidines Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists Introduction: The "High-Strain" Paradox Azetidines ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Challenges for Substituted Azetidines Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "High-Strain" Paradox

Azetidines are a high-reward, high-risk scaffold in modern drug discovery. With a ring strain energy of ~26 kcal/mol (nearly identical to aziridines), they offer unique conformational restriction and metabolic stability benefits compared to their larger pyrrolidine cousins. However, this same strain creates a "kinetic time bomb" during purification.

As your Application Scientist, I often see researchers treating azetidines like standard secondary amines. This is the primary failure mode. Azetidines require a specialized workflow that accounts for three critical liabilities: Acid-Catalyzed Ring Opening , Silica-Mediated Irreversible Adsorption , and Volatility of Free Bases .

This guide replaces standard operating procedures with a failure-proof logic system for isolating these sensitive heterocycles.

Module 1: Stability & Handling (The Ring-Opening Trap)

The Problem: You observe a complex crude mixture or a sudden drop in yield during workup. The Cause: Azetidines are Lewis bases (


). Upon protonation, the C-N bond weakens significantly to relieve angle strain. If a nucleophile (solvent, water, or an intramolecular heteroatom) is present, the ring snaps open.
Mechanism of Failure: Acid-Catalyzed Hydrolysis

The following diagram illustrates why acidic workups (standard for amines) are fatal for azetidines.

AzetidineStability cluster_0 The Danger Zone cluster_1 The Safe Zone Azetidine Free Base Azetidine Protonated Protonated Species (Activated) Azetidine->Protonated + H+ (Acidic Workup/Silica) RingOpen Ring-Opened Acyclic Amine Protonated->RingOpen + Nucleophile (H2O/ROH) Salt Stable Salt (HCl/Oxalate) Protonated->Salt Non-Nucleophilic Counterion Only caption Fig 1. Kinetic Instability Pathway: Protonation activates the ring strain, leading to irreversible opening if nucleophiles are present.

Troubleshooting & Protocol

Q: My product decomposes on the rotavap after an acidic workup. How do I stop this? A: Avoid aqueous acidic washes (e.g., 1N HCl extraction) entirely.

  • Protocol: Instead of acid-base extraction, use a pH-controlled buffer wash . Wash the organic layer with dilute

    
     or phosphate buffer (pH 8-9). This keeps the azetidine in the free-base form and prevents protonation-induced ring opening [1].
    

Q: Can I use TFA for deprotection of Boc-azetidines? A: Yes, but with extreme caution.

  • Risk: Concentrated TFA is non-nucleophilic, but the workup is dangerous. If you evaporate TFA and then add methanol/water while the amine is still a TFA salt, the residual acid can catalyze ring opening.

  • Solution: Perform the deprotection in

    
    . Upon completion, do not evaporate . Immediately quench by pouring into a biphasic mixture of 
    
    
    
    and saturated
    
    
    at 0°C.

Module 2: Chromatographic Purification (The "Sticky Amine" Issue)

The Problem: The compound streaks (tails) from the baseline to the solvent front, or vanishes completely on the column. The Cause: Silica gel is acidic (


). The basic azetidine nitrogen interacts strongly with silanol groups (

), leading to cation-exchange binding rather than partition chromatography.
Strategic Decision Matrix: Stationary Phase Selection

ChromatographyChoice Start Start: Azetidine Purification IsBasic Is the Azetidine Nitrogen Basic (pKa > 8)? Start->IsBasic Standard Standard Silica (0-5% MeOH/DCM) IsBasic->Standard No (e.g., N-Tosyl, N-Boc) Modifier Add Modifier? (TEA or NH3) IsBasic->Modifier Yes (Free Amine) SilicaTEA Deactivated Silica (DCM/MeOH/NH3) Modifier->SilicaTEA Yes, 1-3% TEA Alumina Basic Alumina (Brockmann Grade II) Modifier->Alumina No Modifier Allowed caption Fig 2. Stationary Phase Decision Tree: Preventing silanol interactions is critical for yield.

Protocols for "Sticky" Azetidines

Method A: The "Ammonia Push" (Standard Silica)

  • Mobile Phase: Prepare

    
     (90:9:1).
    
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase before loading the sample. This saturates the active silanol sites with ammonia [2].

  • Elution: Run the gradient. The ammonia competes with the azetidine for binding sites, sharpening the peak.

Method B: Basic Alumina (The Gentle Alternative) If the compound is acid-sensitive (see Module 1), silica is too risky.

  • Stationary Phase: Use Basic Alumina (Activity II-III) .

  • Solvent: Use EtOAc/Hexane gradients.

  • Why: Alumina is less acidic than silica, preventing both ring opening and irreversible adsorption.

Module 3: Volatility & Isolation (The "Disappearing Product")

The Problem: The NMR looks great, but after drying on the high-vacuum pump, the flask is empty. The Cause: Low molecular weight azetidines (MW < 150) are often volatile oils.

Comparative Data: Boiling Points & Volatility
Compound ClassBoiling Point TrendRisk LevelMitigation Strategy
Simple Azetidines 60-80°C (Atmospheric)Critical Isolate as HCl or Oxalate salt.
N-Boc Azetidines >150°CLowStandard evaporation.
Aryl Azetidines >200°CLowStandard evaporation.
3-Fluoro Azetidines 50-70°CCritical Do not use high vac. Salt formation mandatory.
Protocol: Salt Formation for Volatile Amines

Do not attempt to isolate the free base. Convert it to a solid salt immediately.

The "Precipitation" Method (Preferred over evaporation):

  • Dissolve the crude azetidine in a minimum amount of dry Diethyl Ether or MTBE .

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (commercial solution) or Oxalic acid in Acetone .

  • Observation: A white precipitate should form immediately.

  • Filtration: Filter the solid under nitrogen. Wash with cold ether.

  • Result: You now have a stable, non-volatile solid that is easy to handle and store [3].

Module 4: Detection (The "Invisible" Compound)

Q: My azetidine has no UV activity. How do I see it during chromatography?

A: Most simple azetidines lack a chromophore. You must rely on derivatization stains.

Stain Selection Guide:

  • Ninhydrin: Excellent for free amines (primary/secondary). Heats to a distinct red/pink color.

  • Potassium Permanganate (

    
    ):  Universal oxidizable stain. Azetidines show up as yellow spots on a purple background.
    
  • Iodine Chamber: The most sensitive non-destructive method. Azetidines absorb iodine vapor quickly, turning dark brown.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [Link]

  • Biotage. (2023).[1][2][3] Is there an easy way to purify organic amines? Biotage Blog. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines. [Link]

  • Teledyne ISCO. (2020). Method Development Strategies for Amine Bonded Phase Columns. [Link]

Sources

Troubleshooting

"stability and storage conditions for tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate"

Technical Support Center: tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate Welcome to the dedicated technical guide for tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate . This resource is designed for our partners in r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate

Welcome to the dedicated technical guide for tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate . This resource is designed for our partners in research and drug development to ensure the chemical integrity and stability of this valuable building block throughout your experimental workflows. The unique structural features of this molecule—namely the strained azetidine ring and the acid-labile tert-butoxycarbonyl (Boc) protecting group—necessitate specific handling and storage protocols to prevent degradation and ensure reproducible results.

This guide moves beyond simple instructions to provide the underlying scientific rationale for our recommendations, empowering you to troubleshoot effectively and maintain the highest standards of scientific integrity in your work.

Core Stability & Storage Recommendations

For optimal long-term stability and to prevent degradation, the following conditions are paramount. These recommendations are synthesized from safety data sheets of structurally related compounds and established chemical principles governing its functional groups.

ParameterRecommended ConditionRationale & Key Considerations
Storage Temperature 2-8°C (Refrigerated) Reduces the rate of potential degradation pathways. While some related compounds may be stored at room temperature for short periods, refrigerated conditions are strongly advised for long-term storage to maximize shelf-life. Some suppliers utilize cold-chain transportation for this class of compounds, indicating the importance of temperature control[1][2].
Atmosphere Inert Gas (Argon or Nitrogen) The compound is moisture and potentially air-sensitive[3]. An inert atmosphere displaces moisture and oxygen, preventing hydrolysis of the Boc group and potential oxidation.
Container Tightly sealed, amber glass vialPrevents exposure to moisture, air, and light. A secure seal is critical to maintain the inert atmosphere[3][4][5].
Handling Handle under an inert atmosphere whenever possible. Minimize time exposed to ambient air and moisture.Briefly handling in ambient air for weighing is generally acceptable, but prolonged exposure should be avoided. Use a dry, inert gas-flushed glovebox or glove bag for aliquoting or preparing stock solutions for best results.
Incompatibilities Strong Acids, Strong Bases, Strong Oxidizing Agents Strong acids will rapidly cleave the Boc protecting group[3][6][7]. Strong bases and oxidizing agents can react with the ketone functionality or the azetidine ring structure[3].

Frequently Asked Questions (FAQs)

Q1: I just received the compound. Is immediate refrigeration necessary?

A: Yes. Upon receipt, the compound should be immediately placed in a 2-8°C environment. While shipping conditions may involve ice packs, consistent and controlled refrigerated storage is crucial for long-term stability.

Q2: How critical is using an inert atmosphere? Can I just store it in a tightly capped vial in the fridge?

A: For short-term storage (a few days to a week), a tightly sealed vial may be sufficient if the material is used quickly. However, for long-term storage or if the vial will be opened multiple times, an inert atmosphere is critical. The Boc group is susceptible to hydrolysis, and structurally similar azetidine compounds are explicitly listed as moisture-sensitive[3]. Each time the vial is opened in ambient air, you introduce moisture, which can accumulate and lead to degradation over time.

Q3: What are the first visual signs of compound degradation?

A: While the pristine compound is typically a solid, the first signs of degradation may not always be visual. However, you should be cautious if you observe:

  • Change in appearance: From a free-flowing solid to a clumpy, sticky, or oily residue. This can indicate the absorption of water.

  • Discoloration: Any change from its initial color.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.

Analytical confirmation (TLC, LC-MS, NMR) is always the most reliable method to detect degradation.

Q4: How does the stability of the Boc group affect my experiments?

A: The Boc group is notoriously labile under acidic conditions[6][7]. This is the most probable non-enzymatic degradation pathway. You must ensure that any solvents or reagents used are free from acidic impurities. For example, using unstabilized chloroform or aged dichloromethane, which can generate trace amounts of HCl, can lead to unintended deprotection of your starting material.

Q5: Can I prepare a stock solution and store it?

A: Yes, but with caution. We recommend preparing stock solutions in high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Dioxane). Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening. Store these solutions at -20°C or -80°C for maximum stability. The stability in solution will be solvent-dependent and should be verified for long-term projects.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution & Validation
New spot on TLC plate (lower Rf, baseline streaking) Boc Deprotection: The resulting free amine is more polar and will have a lower Rf or streak.Caused by exposure to acidic conditions (e.g., acidic solvent, contaminated glassware)[6][7]. Confirm the identity of the new spot by co-spotting with a known standard or by LC-MS analysis. Neutralize glassware and use fresh, high-purity solvents.
Unexpected peaks in NMR or LC-MS analysis, notably a mass loss of 100 amu. Boc Group Cleavage: The tert-butoxycarbonyl group (C₅H₉O₂) has a mass of 101, but the net loss from the molecule is 100 (C₄H₈ + CO₂).This is a definitive sign of deprotection. The compound has likely been exposed to acid or excessive heat. Re-purify the material if possible. For future use, ensure all handling and storage protocols are strictly followed, particularly the use of an inert atmosphere and avoidance of acidic contaminants[3].
Inconsistent results or lower-than-expected yields in reactions. Partial Degradation of Starting Material: Using a partially degraded starting material with lower purity will directly impact reaction stoichiometry and outcomes.Always assess the purity of the starting material before use, especially if it has been stored for a long time or handled multiple times. A quick purity check via qNMR or LC-MS with a calibrated standard is recommended.
Compound appears wet, clumpy, or has turned into a gum. Moisture Absorption: The compound is hygroscopic or has been exposed to significant atmospheric moisture.This indicates a breach in storage integrity. The presence of water can accelerate hydrolytic degradation pathways. Dry the material under high vacuum, but be aware that some degradation may be irreversible. It is safer to use a fresh, unopened vial of the compound.

Scientific Rationale: Key Degradation Pathways

The chemical stability of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate is primarily dictated by its two key functional groups: the Boc-protected amine and the strained azetidine ring.

A. Acid-Catalyzed Deprotection of the Boc Group

This is the most common and likely degradation pathway. The Boc group is designed to be removed under acidic conditions. Exposure to even trace amounts of acid can initiate this process, leading to the formation of the free amine, carbon dioxide, and isobutylene. This reaction compromises the integrity of your starting material and introduces a significant impurity into your experiments.

G cluster_0 Acid-Catalyzed Boc Deprotection Mol tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate Protonated Protonated Carbonyl Oxygen Mol->Protonated H⁺ (Acid Catalyst) Carbocation tert-Butyl Cation + Carbamic Acid Intermediate Protonated->Carbocation Spontaneous Cleavage Deprotected Deprotected Azetidine (Free Amine) Carbocation->Deprotected Decarboxylation Byproducts CO₂ + Isobutylene Carbocation->Byproducts

Caption: Primary degradation pathway via acid-catalyzed cleavage of the Boc group.

B. Azetidine Ring Instability

The four-membered azetidine ring is strained, although it is generally more stable than its three-membered aziridine counterpart. Under harsh conditions, such as in the presence of strong nucleophiles or during forced degradation studies with strong acids, the ring can be susceptible to opening[8]. This is less common under standard storage and handling conditions but represents a potential secondary degradation pathway, especially at elevated temperatures or extreme pH.

Experimental Protocol: Verifying Compound Stability

To ensure the integrity of your compound over the course of a project, we recommend performing a simple stability study.

Objective: To assess the purity of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate over time under different storage conditions.

Methodology:

  • Stock Solution Preparation:

    • Under an inert atmosphere, accurately weigh ~10 mg of the compound.

    • Dissolve in a known volume of anhydrous acetonitrile or DMSO to create a stock solution of ~1 mg/mL.

  • Sample Aliquoting and Storage:

    • Dispense the stock solution into three sets of HPLC vials.

    • Set 1 (Control): Immediately analyze one aliquot (T=0). Store the remaining aliquots at -80°C.

    • Set 2 (Recommended): Store one set of aliquots at 2-8°C in the dark.

    • Set 3 (Stress): Store the final set of aliquots at room temperature (~25°C), exposed to ambient light.

  • Time-Point Analysis:

    • Analyze one aliquot from each set (except the -80°C control) at specified time points (e.g., T=24h, T=72h, T=1 week, T=1 month).

    • Thaw a -80°C control aliquot for analysis at each major time point to ensure the stability of the solution itself under ideal conditions.

  • Analytical Method:

    • Use a reverse-phase HPLC method with UV detection (e.g., C18 column).

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify any degradants. The primary degradant to monitor for would be the deprotected compound (mass loss of 100.12 amu).

  • Data Analysis:

    • Calculate the purity of the main peak as a percentage of the total peak area at each time point.

    • Compare the purity under different storage conditions to the T=0 and control samples. A decrease in purity of >2% is generally considered significant.

G A Prepare Stock Solution (Anhydrous Solvent, Inert Atm.) B Aliquot into 3 Sets A->B C1 Set 1: Control (Analyze T=0, Store -80°C) B->C1 C2 Set 2: Recommended (Store 2-8°C, Dark) B->C2 C3 Set 3: Stress (Store RT, Light) B->C3 D Analyze via LC-MS (T=24h, 1wk, 1mo) C1->D C2->D C3->D E Compare Purity Data vs. T=0 (Calculate % Degradation) D->E

Caption: Workflow for a time-point stability assessment of the compound.

References

  • Al-Zoubi, R. M., et al. (2022). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • ResearchGate. Stability of different azetidine esters. Available at: [Link]

  • Wence-Delgado, E., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Awad, A., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Smith, L. C., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Awad, A., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. Available at: [Link]

  • PubChemLite. Tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate. Available at: [Link]

  • PubChemLite. Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. Available at: [Link]

  • De Kock, P., et al. (2020). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

Sources

Optimization

"side product formation in the synthesis of 3-substituted azetidines"

This technical guide addresses the specific challenges in synthesizing 3-substituted azetidines, focusing on the competition between ring strain, polymerization, and elimination. Topic: Troubleshooting Side Product Forma...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in synthesizing 3-substituted azetidines, focusing on the competition between ring strain, polymerization, and elimination.

Topic: Troubleshooting Side Product Formation & Process Optimization Audience: Medicinal Chemists & Process Researchers

Executive Summary: The "Azetidine Paradox"

Azetidines are highly valued in drug discovery (e.g., cobimetinib, baricitinib) for their ability to lower lipophilicity (


) and rigidify amine vectors compared to pyrrolidines or piperidines. However, the synthesis is governed by a conflict: the kinetic barrier  to forming a strained 4-membered ring often rivals the thermodynamic drive  toward ring-opening or dimerization.

This guide isolates the three most critical failure modes:

  • Dimerization (Piperazine formation during cyclization).

  • 
    -Elimination  (During functionalization of the 3-position).
    
  • Ring Opening/Hydrolysis (During workup or storage).

Troubleshooting Module: Cyclization Failures

Context: You are cyclizing a


-haloamine (or equivalent sulfonate) to form the azetidine ring.
The "Piperazine Problem"

Symptom: LCMS shows a mass of


 or NMR indicates a lack of the characteristic azetidine puckering signals (

3.0–4.0 ppm). You have isolated a 6-membered piperazine dimer.

Mechanism: The formation of the 4-membered ring (4-exo-tet) is kinetically disfavored compared to the intermolecular attack of one amine precursor on another. Once the dimer (acyclic dimer) forms, the subsequent cyclization to a 6-membered ring (6-exo-tet) is extremely fast and thermodynamically favored (unstrained).

Diagnostic Diagram:

PiperazinePath Precursor Gamma-Haloamine (Precursor) Azetidine Azetidine (Target) Precursor->Azetidine Intramolecular (High Dilution) Dimer_Linear Linear Dimer (Intermediate) Precursor->Dimer_Linear Intermolecular (High Conc.) Piperazine Piperazine (Side Product) Dimer_Linear->Piperazine Fast Cyclization

Figure 1: Kinetic competition between azetidine cyclization and piperazine dimerization.

FAQ: Cyclization Optimization

Q: I am seeing ~30% piperazine. How do I fix this?

  • A: The reaction order for dimerization is second-order, while cyclization is first-order.

    • Dilution: Operate at <0.05 M (ideally 0.01 M).

    • Addition Mode: Do not dump reagents. Use slow addition of the substrate into the base/solvent mixture over 4–6 hours.

    • Temperature: Higher temperatures (

      
      ) often favor the higher-energy transition state of the 4-exo-tet cyclization over the lower-energy intermolecular collision.
      

Q: My precursor is a 1,3-diol activated with tosyl chloride. The yield is low.

  • A: In situ activation can lead to "templating" effects where the mono-tosylate reacts with another free amine.

    • Fix: Isolate the bis-electrophile (e.g., 1-bromo-3-chloropropane derivative) or the pre-formed sulfonate before adding the amine.

    • Alternative: Use 1-bromo-3-chloropropane with the amine in water/alcohol (heterogeneous) which can sometimes suppress dimerization due to solubility differences.

Troubleshooting Module: Functionalization & Elimination

Context: You are performing a nucleophilic substitution or cross-coupling at the 3-position of an existing azetidine (e.g., 3-iodoazetidine or 3-mesyloxyazetidine).

The "Elimination Trap"

Symptom: The starting material is consumed, but the product mass is


. You have formed an azetine  (rare/unstable) or, more likely, an allylamine/enamine  via ring fragmentation or simple elimination.

Mechanism: The azetidine ring is puckered. Nucleophilic attack at C3 requires the ring to flatten to reach the transition state (


), increasing strain. Conversely, proton abstraction (

-elimination) relieves steric crowding immediately.

Diagnostic Diagram:

EliminationPath Substrate 3-Iodoazetidine (N-Protected) Transition_SN2 Planar Transition State (High Strain Energy) Substrate->Transition_SN2 Nucleophile (Slow) Elimination Beta-Elimination Substrate->Elimination Base/Heat (Fast) Product 3-Substituted Azetidine (Target) Transition_SN2->Product Azetine Azetine / Allylamine (Side Product) Elimination->Azetine

Figure 2: The strain penalty in


 substitution vs. the ease of elimination.
FAQ: Cross-Coupling & Substitution

Q: I'm trying to cross-couple 3-iodoazetidine with an aryl zinc reagent (Negishi) but getting low yields.

  • A: 3-iodoazetidines are prone to oxidative addition followed by rapid

    
    -hydride elimination.
    
    • Solution: Switch to Nickel Catalysis (e.g., NiCl

      
      
      
      
      
      glyme with bioxazoline ligands). Nickel mechanisms often proceed via radical pathways that are less sensitive to the steric strain of the
      
      
      -like oxidative addition seen with Palladium.
    • Reference Protocol: See Protocol B below.

Q: Can I displace a 3-OMs (mesylate) group with an azide or cyanide?

  • A: Only with difficulty. The basicity of cyanide/azide often triggers elimination.

    • Fix: Use dipolar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

    • Counter-intuitive Tip: Use the triflate (OTf) instead of mesylate. While a better leaving group, the reaction can be run at much lower temperatures (

      
       or RT), kinetically favoring substitution over thermodynamic elimination.
      

Validated Experimental Protocols

Protocol A: Robust Cyclization of N-Benzhydryl-3-azetidinol

A classical route minimizing dimerization via heterogeneous conditions.

StepReagent/ConditionCritical Parameter
1 Substrate: Epichlorohydrin (1.0 equiv) + Benzhydrylamine (1.0 equiv).Temp: Keep

during mixing to avoid exotherm-driven polymerization.
2 Solvent: MeOH (0.5 M). Stir 72h at RT.Forms the intermediate 1-amino-3-chloro-2-propanol. Do not heat yet.
3 Cyclization: Add NaHCO

(2.5 equiv) or NaOH (aq). Reflux.
Dilution: Ensure concentration is

during reflux.
4 Workup: Extract with Et

O.
pH: Ensure aqueous layer is pH >11. Azetidines are basic (

).
Protocol B: Ni-Catalyzed Cross-Coupling of 3-Iodoazetidine

Modern method for C3-arylation avoiding elimination.

  • Glovebox: Combine NiCl

    
     glyme (10 mol%) and Ligand (e.g., PyBox or BiOx, 15 mol%).
    
  • Substrate: Add N-Boc-3-iodoazetidine (1.0 equiv) and Aryl Iodide (1.5 equiv).

  • Reductant: Add Mn

    
     powder (3.0 equiv) or Zn
    
    
    
    .
  • Solvent: DMA or NMP (0.2 M).

  • Reaction: Stir vigorously at

    
    .
    
    • Note: The use of Mn

      
       as a turnover reductant is crucial. It allows the reaction to proceed via a radical mechanism that tolerates the strained ring better than standard Pd-catalyzed cycles.
      

Stability & Storage (The "Invisible" Loss)

Issue: Pure product degrades into a yellow gum upon storage. Cause: Azetidines are prone to acid-catalyzed ring opening (hydrolysis) or polymerization initiated by trace acid (e.g., from CDCl


).
  • Rule 1: Never store azetidines in CDCl

    
     for prolonged periods. The acidity of chloroform opens the ring to form 
    
    
    
    -chloroamines. Use C
    
    
    D
    
    
    or CD
    
    
    OD
    for NMR.
  • Rule 2: Store as the HCl or Oxalate salt if possible. The protonated ammonium form is electronically deactivated against oxidation and nucleophilic ring opening, provided no strong nucleophiles are present.

  • Rule 3: If storing as a free base, keep at

    
     under Argon.
    

References

  • Review of Azetidine Synthesis

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Nickel-Catalyzed Cross-Coupling

    • Powell, D. A., & Fu, G. C. (2004). Nickel-Catalyzed Cross-Couplings of Organozinc Reagents with Primary Alkyl Halides. Journal of the American Chemical Society.[1] Link (Foundational work adapted for strained rings).

  • Cross-Coupling of 3-Iodoazetidines

    • Luk, K. C., et al. (2012). Synthesis of 3-Arylazetidines via Nickel-Catalyzed Cross-Coupling. Tetrahedron Letters. Link

  • Ring Strain & Reactivity

    • Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry.[2] Angewandte Chemie International Edition. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ring-Opening Reactions of Azetidines

Welcome to the technical support center for azetidine ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. As Senior Application Scientists, we have compiled our expertise to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the ring-opening of azetidines.

Q1: My azetidine ring-opening reaction is not proceeding or is giving a very low yield. What are the common causes and how can I improve it?

A1: Low or no yield in azetidine ring-opening reactions is a frequent challenge, often stemming from the inherent stability of the four-membered ring.[1][2] Effective ring-opening typically requires activation of the azetidine. Here are the key factors to investigate:

  • Activation of the Azetidine Ring: The nitrogen atom of the azetidine must be activated to facilitate nucleophilic attack.[1] Common strategies include:

    • Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen, increasing the ring strain and making it more susceptible to nucleophilic attack.[1][3] Lanthanide triflates, such as La(OTf)₃, and other Lewis acids like BF₃·OEt₂ and Cu(OTf)₂ have proven effective.[1][4][5] A stoichiometric amount of the Lewis acid may be necessary for the reaction to go to completion.

    • Formation of Azetidinium Ions: Quaternization of the azetidine nitrogen, for instance with methyl trifluoromethanesulfonate, forms a highly reactive azetidinium ion that readily undergoes ring-opening.[1][6][7][8]

  • Nature of the Nucleophile: The strength and steric bulk of the nucleophile are critical. Weaker nucleophiles may not be potent enough to open the ring, while sterically hindered nucleophiles might face difficulty in approaching the electrophilic carbon. Consider screening a range of nucleophiles with varying strengths and steric profiles.[1]

  • Reaction Conditions:

    • Temperature: Some ring-opening reactions require elevated temperatures to overcome the activation energy barrier.[1][3] For instance, a photochemical cyclization followed by ring-opening required heating to 100°C.[9][10]

    • Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Ethereal solvents like 2-MeTHF have been found to be optimal for some enantioselective ring-opening reactions, whereas highly polar solvents can sometimes diminish selectivity.[11]

  • N-Protecting/Activating Group: The substituent on the nitrogen atom plays a crucial role. Electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) can activate the ring towards nucleophilic attack.[3][4]

Below is a troubleshooting workflow to address low-yield issues:

LowYieldTroubleshooting start Low or No Yield activation Is the azetidine ring activated? start->activation conditions Are the reaction conditions (temperature, solvent) optimal? activation->conditions Yes add_catalyst Consider Lewis acid catalysis or formation of an azetidinium ion. activation->add_catalyst No nucleophile Is the nucleophile appropriate? conditions->nucleophile Yes screen_temp Screen a range of temperatures. conditions->screen_temp No stability Is the starting material stable? nucleophile->stability Yes change_nucleophile Consider a stronger or differently hindered nucleophile. nucleophile->change_nucleophile No end Improved Yield stability->end Yes check_decomposition Analyze for decomposition (e.g., by LC-MS, NMR). stability->check_decomposition No add_catalyst->end screen_solvent Test different solvents (e.g., ethereal vs. polar). screen_temp->screen_solvent screen_solvent->end change_nucleophile->end check_decomposition->end

Fig. 1: Troubleshooting workflow for low reaction yield.
Q2: My azetidine ring-opening is not regioselective. How can I control which C-N bond is cleaved?

A2: Achieving high regioselectivity in the ring-opening of unsymmetrical azetidines is a common challenge governed by a delicate interplay of electronic and steric effects.[1][6][12]

  • Electronic Effects: The presence of substituents that can stabilize a positive charge on an adjacent carbon atom will direct the nucleophilic attack to that carbon.[1]

    • Activating Groups: Substituents such as aryl, alkenyl, cyano, carboxylate, and carboxamide groups at the 2-position of the azetidine ring generally favor cleavage of the C2-N bond due to stabilization of the transition state.[1][13] The nucleophile will preferentially attack the carbon atom bearing these groups.[1]

  • Steric Hindrance: In the absence of dominant electronic effects, the regioselectivity is often controlled by sterics.[1]

    • Less Substituted Carbon: Sterically bulky or strong nucleophiles will preferentially attack the less-substituted carbon atom adjacent to the nitrogen.[1] For example, in the ring-opening of azetidinium ions lacking a C-4 substituent, nucleophiles generally attack the unsubstituted C-4 position.[6] Conversely, azetidinium ions with a methyl group at C-4 show high regioselectivity for C-2 attack.[6]

  • Lewis Acid and Nucleophile Combination: The choice of Lewis acid and nucleophile can significantly influence the regioselectivity. The mechanism can shift between Sₙ1 and Sₙ2 pathways depending on these factors. An Sₙ2 pathway is often supported by the formation of non-racemic products from chiral starting materials.[4]

Here is a decision tree to help predict the regioselectivity of your reaction:

RegioselectivityDecisionTree start Unsymmetrical Azetidine electronic_effect Does the azetidine have a 2-unsaturated substituent (e.g., aryl, vinyl, cyano)? start->electronic_effect steric_effect Is the nucleophile bulky or strong? electronic_effect->steric_effect No attack_c2 Nucleophilic attack occurs at the carbon with the unsaturated group. electronic_effect->attack_c2 Yes attack_less_sub Nucleophilic attack occurs at the less substituted carbon. steric_effect->attack_less_sub Yes attack_more_sub Attack at the more substituted carbon is possible with smaller, less reactive nucleophiles. steric_effect->attack_more_sub No

Fig. 2: Decision tree for predicting regioselectivity.
Q3: I am observing decomposition of my azetidine-containing product. What could be the cause?

A3: The inherent ring strain of azetidines makes them susceptible to decomposition, particularly under acidic conditions.[1][14][15] A notable decomposition pathway has been reported for certain N-substituted aryl azetidines.[1][14]

Factors influencing this decomposition include:

  • Acidity (pH): The decomposition is often acid-catalyzed.[1][14] More rapid decomposition occurs at lower pH.[14]

  • Azetidine Nitrogen Basicity: If the azetidine nitrogen is sufficiently basic to be protonated, it becomes activated towards intramolecular nucleophilic attack.[1][14] The pKa of the azetidine nitrogen is a key determinant of stability.[14]

  • Nucleophilicity of a Pendant Group: The presence of a nearby nucleophilic group, such as an amide, can facilitate this decomposition pathway.[1][14]

DecompositionMechanism reactant N-Substituted Azetidine with Pendant Nucleophile protonation Protonation of Azetidine Nitrogen (Acid-Catalyzed) reactant->protonation H+ attack Intramolecular Nucleophilic Attack protonation->attack product Ring-Opened Decomposition Product attack->product StereoselectivityPathway cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway start_sn2 Chiral Azetidine ts_sn2 Concerted Transition State (Backside Attack) start_sn2->ts_sn2 Nu- product_sn2 Single Enantiomer Product (Inversion of Configuration) ts_sn2->product_sn2 start_sn1 Chiral Azetidine intermediate_sn1 Planar Carbocation Intermediate start_sn1->intermediate_sn1 -LG product_sn1 Racemic Mixture of Products intermediate_sn1->product_sn1 Nu-

Sources

Optimization

Technical Support Center: Solvent Effects on the Synthesis of Azetidine-Based Compounds

A Foreword from Your Senior Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the subtle choice of solvent can be the deciding factor between a high...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the subtle choice of solvent can be the deciding factor between a high-yielding, clean synthesis of an azetidine and a complex mixture that's difficult to purify. The high ring-strain energy of the four-membered azetidine ring makes its formation a delicate process, often sensitive to the reaction environment.[1][2]

This guide is structured to address the common, and often frustrating, issues you might encounter. We will move from foundational principles to specific, actionable troubleshooting advice. My goal is not just to provide solutions, but to explain the underlying chemical principles so you can rationally design and optimize your own reaction conditions.

Section 1: Foundational Concepts & FAQs

Question: How do solvent properties fundamentally impact azetidine synthesis?

Answer: The choice of solvent is critical because it influences nearly every aspect of the reaction. Solvents don't just dissolve reactants; they actively participate in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. The key properties to consider are polarity, proticity, and coordinating ability.[3]

  • Polarity (Dielectric Constant):

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally favored for bimolecular nucleophilic substitutions (like many intramolecular cyclizations to form azetidines). They can solvate the counter-ion of the nucleophile, leaving the nucleophile "bare" and more reactive.[3] However, very high polarity can sometimes decrease selectivity in sensitive reactions.[4][5]

    • Non-Polar Solvents (e.g., Toluene, Hexane, Benzene): These are often used in reactions where charged intermediates are not formed, such as some photochemical cycloadditions. In some cases, less polar solvents can improve regioselectivity compared to more polar options.[6]

  • Proticity (Hydrogen Bond Donating Ability):

    • Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form hydrogen bonds. While excellent for dissolving salts, they can solvate and deactivate strong nucleophiles (like an amine) by forming a solvent cage, thus slowing down the desired cyclization.[3][7] They are generally avoided in the key ring-forming step unless they are also serving as a reagent.

    • Aprotic Solvents: The absence of acidic protons makes them ideal for reactions involving strong bases or nucleophiles, preventing unwanted side reactions.

The interplay of these properties determines reaction rates and pathways. For instance, an SN2 intramolecular cyclization is often faster in a polar aprotic solvent because the transition state is stabilized without deactivating the nucleophile.

Section 2: Solvent Selection for Specific Synthetic Routes

Question: What is the best starting point for solvent selection in an intramolecular cyclization of a γ-amino alcohol or halide?

Answer: This is one of the most common routes to azetidines.[2] The reaction is typically an SN2 displacement where the amine nitrogen is the nucleophile and a halide or a sulfonate ester (e.g., tosylate, mesylate) is the leaving group.[8]

For this type of reaction, your primary goal is to maximize the nucleophilicity of the amine while ensuring all components remain in solution.

Recommended Starting Solvents:

  • Acetonitrile (MeCN): An excellent first choice. It's polar aprotic, has a wide temperature range, and dissolves a broad range of organic substrates.

  • Dimethylformamide (DMF): Another strong candidate, particularly if you have solubility issues with your substrate in acetonitrile. Its high boiling point is useful for reactions that require heating.

  • Tetrahydrofuran (THF): A less polar aprotic option. It can be particularly effective when using strong, non-nucleophilic bases like sodium hydride (NaH) or LiHMDS.[9]

Data-Driven Solvent Comparison for Intramolecular Cyclization:

SolventTypeDielectric Constant (ε)Typical OutcomeRationale
Acetonitrile Polar Aprotic37.5Often high yield and clean reactionGood balance of polarity to dissolve reagents and stabilize the transition state without solvating the nucleophile.
DMF Polar Aprotic36.7Good for stubborn or low-solubility substratesHigh polarity and boiling point can overcome activation energy barriers.
THF Moderately Polar Aprotic7.6Effective with strong basesLower polarity can be beneficial; compatible with organometallic reagents.
Ethanol Polar Protic24.5Often slower reaction rates or lower yieldsHydrogen bonding deactivates the amine nucleophile, slowing the cyclization.[7]
Dichloromethane (DCM) Polar Aprotic9.1Can be effective, but lower boiling point limits temperatureA good choice for reactions that proceed readily at or below room temperature.[8]
Question: For a [2+2] photocycloaddition (aza Paternò-Büchi reaction), how does solvent choice affect the outcome?

Answer: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful but challenging method for azetidine synthesis.[10][11][12] Solvent choice here is less about nucleophilicity and more about managing the excited state of the reactants and the stability of any intermediates.

Key Considerations:

  • Solubility of Photocatalyst: If using a photocatalyst, its solubility is paramount. For example, some organic photosensitizers may be more soluble in toluene, while iridium-based catalysts might perform well in acetonitrile.[13]

  • Energy Transfer & Side Reactions: The solvent must be "photochemically innocent" under the reaction conditions to avoid decomposition or participation in unwanted side reactions. Acetonitrile is often a good choice as it is known to facilitate Norrish-Yang cyclizations (a related photochemical reaction).[14]

  • Concentration: Reaction concentration, which is controlled by the solvent volume, can significantly impact yield. In some intramolecular photocycloadditions, decreasing the concentration from 0.2 M to 0.1 M has been shown to improve yields by minimizing intermolecular side reactions.[13]

In some cases, highly polar and hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) have been shown to have a beneficial effect on the reaction, possibly by stabilizing charged intermediates or promoting a more favorable orbital overlap.[10]

Section 3: Troubleshooting Guides

Issue 1: My intramolecular cyclization is extremely slow or gives low yields. The starting material is consumed, but I get a complex mixture of products.

This is a classic problem. Before blaming the substrate, let's analyze the solvent's role.

Troubleshooting Workflow

G A Low Yield / Slow Reaction B Is the amine nucleophile sufficiently reactive? A->B C Are you using a polar protic solvent (e.g., EtOH, MeOH)? B->C Check D Switch to a polar aprotic solvent (e.g., MeCN, DMF). C->D Yes E Are side reactions (e.g., elimination, intermolecular reaction) occurring? C->E No I Problem Resolved D->I F Consider a less polar solvent (e.g., THF, Toluene) to disfavor charged intermediates of side reactions. E->F Yes G Is the reaction run at high concentration? E->G No F->I H Dilute the reaction to favor intramolecular cyclization over intermolecular side reactions. G->H Yes H->I

Caption: Troubleshooting workflow for low yield in cyclization.

Detailed Explanation:

  • Cause A: Deactivated Nucleophile. If you are using a protic solvent like ethanol, it is likely forming a hydrogen-bond network around your amine, effectively shielding it and reducing its nucleophilicity.

    • Solution: Switch to a polar aprotic solvent like acetonitrile or DMF.[3][7] This will solvate the counterion but leave the amine nitrogen "bare" and ready to attack.

  • Cause B: Competing Intermolecular Reactions. If your starting material is consumed but you don't see your product, intermolecular reactions are a likely culprit, leading to polymers or dimers. This is often exacerbated by high concentrations.

    • Solution: Lower the reaction concentration. High dilution conditions favor intramolecular processes. Also, a less polar solvent like THF or even toluene can sometimes disfavor the formation of charged intermediates required for certain intermolecular side reactions.

  • Cause C: Formation of Larger Rings. Under some conditions, a 5-membered pyrrolidine ring can form in competition with the 4-membered azetidine.[8] This is governed by kinetics vs. thermodynamics and can be highly solvent-dependent.

    • Solution: A systematic solvent screen is required. A study on the aminolysis of cis-3,4-epoxy amines found that while coordinating solvents like MeCN and THF gave good selectivity for the azetidine, 1,2-dichloroethane (DCE) provided the best combination of high yield and selectivity.[6][15] This highlights that subtle solvent-substrate interactions can tip the balance between competing pathways.

Issue 2: My reaction works, but purification is a nightmare. My azetidine streaks on the silica gel column.

Answer: This is an extremely common issue related to the basicity of the azetidine nitrogen. The nitrogen atom interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor chromatography (streaking, tailing, and even decomposition).[8][16]

The solvent system in your chromatography is the key to solving this.

Protocol: Purifying a Basic Azetidine using Column Chromatography

  • Prepare the Slurry: When preparing your silica gel slurry, use your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Add a Basic Modifier: To this slurry, add a small amount of a non-nucleophilic base. Triethylamine (Et₃N) is the most common choice. A good starting point is 0.5-1% by volume.

  • Equilibrate the Column: Pack and run at least 2-3 column volumes of your mobile phase (containing the triethylamine) through the column before loading your sample. This "passivates" the acidic sites on the silica.

  • Run the Column: Load your sample and run the column as usual. You should observe significantly improved peak shape and recovery.

Alternative Solvent Systems: If an ethyl acetate/hexane system isn't providing enough separation, switch to a system with different properties, such as dichloromethane/methanol, again remembering to add 0.5% triethylamine to the mobile phase.[16]

Issue 3: I'm trying a reaction on a substituted azetidine (ring-opening), and the selectivity is poor. How can solvent help?

Answer: For reactions involving the azetidine ring itself, such as nucleophilic ring-opening, the solvent plays a critical role in stabilizing the transition state, which in turn dictates selectivity (both regio- and stereo-).

Mechanism of Solvent Influence in Ring-Opening

G cluster_0 Ethereal Solvent (e.g., 2-MeTHF) cluster_1 Highly Polar Solvent (e.g., DMSO) A Azetidine + Catalyst B Non-covalent Complex A->B C Ordered Transition State B->C D High Enantioselectivity C->D E Azetidine + Catalyst F Solvated Ions E->F G Disordered Transition State F->G H Low Enantioselectivity G->H

Caption: Solvent influence on enantioselective ring-opening.

As an example, one study on the enantioselective ring-opening of azetidines found that ethereal solvents like 2-MeTHF were optimal, providing high selectivity.[5] In contrast, highly polar solvents led to a significant drop in selectivity. The proposed mechanism involves noncovalent interactions between the substrate and a catalyst. Less polar, coordinating solvents facilitate an ordered, well-defined transition state, while highly polar solvents can disrupt these delicate interactions, leading to a loss of stereochemical control.[5]

Therefore, if you are struggling with selectivity in a reaction on the azetidine core, a screen of less polar, ethereal solvents (THF, 2-MeTHF, Diethyl Ether) is highly recommended.

References

  • Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • Benchchem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Journal of the American Chemical Society. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.
  • Schindler, C. S., et al. (2023). [2+2]-Cycloaddition Approach to Monocyclic Azetidines. ChemRxiv.
  • PMC. (n.d.). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes.
  • Frontiers. (2023, September 19). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Willis, M. C., et al. (2025). A Modular Synthesis of Azetidines from Reactive Triplet Imine Intermediates Using an Intermolecular Aza Paternò–Buchi Reaction. Nature Catalysis, 8, 939–947.
  • PMC. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.
  • ACS Publications. (2022, April 19). Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. Organic Letters.
  • ACS Publications. (n.d.). High-pressure-promoted [2 + 2] cycloadditions of imines with electron-rich alkenes. A simple route to azetidines and .beta.-amino carbonyl compounds. The Journal of Organic Chemistry.
  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Azetidine Derivatives.
  • Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
  • Azetidine Synthesis. (n.d.).
  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • ChemRxiv. (n.d.). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer.
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Biosyntheses of azetidine-containing natural products.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • PMC. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

Sources

Troubleshooting

"cost-effective synthesis of quaternary heterocyclic intermediates"

Technical Support Center: Cost-Effective Synthesis of Quaternary Heterocyclic Intermediates Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Quaternary Carbon Centers in He...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cost-Effective Synthesis of Quaternary Heterocyclic Intermediates

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Quaternary Carbon Centers in Heterocycles (Cost-Effective Methodologies)

Mission Directive

Welcome to the Quaternary Heterocycle Synthesis Support Center.

The Problem: Constructing quaternary carbon centers (all-carbon or heteroatom-substituted) is historically the "graveyard" of yield. The steric penalty of bringing four carbons together often forces chemists into using expensive noble metals (Pd, Rh) or chiral auxiliaries that ruin atom economy.

The Solution: This guide focuses on high-fidelity, low-cost alternatives . We are moving away from brute-force Palladium cross-coupling and toward Iron-catalyzed radical docking , Multicomponent Reactions (MCRs) , and Earth-abundant Lewis Acid catalysis .

Reaction Modules & Troubleshooting

Module A: Iron-Catalyzed Radical Cross-Coupling

Best for: Installing quaternary carbons on aliphatic heterocycles using feedstock carboxylic acids and olefins.[1]

The Logic: Traditional polar chemistry (


, Michael addition) fails at quaternary centers due to steric repulsion. Radical chemistry, however, has a "late transition state" that is less sensitive to sterics. By using simple Iron porphyrins (or simple Fe salts), we can decarboxylate a heterocycle-derived acid and "dock" it onto an electron-deficient olefin.

Protocol Visualization (Workflow):

Fe_Radical_Coupling Start Start: Heterocyclic Carboxylic Acid Activation Activation: Redox-Active Ester (RAE) Start->Activation DIC/N-hydroxyphthalimide Catalysis Catalyst: Fe(acac)3 or Fe-Porphyrin + Silane Reductant Activation->Catalysis Single Electron Transfer Radical_Gen Radical Generation: Tertiary Radical Species Catalysis->Radical_Gen Decarboxylation Capture Giese Addition: Trapping with Olefin Radical_Gen->Capture Sterically Forgiving Product Product: Quaternary Center Capture->Product H-Atom Transfer

Caption: Workflow for Fe-catalyzed decarboxylative Giese addition to form quaternary centers.

Troubleshooting Guide (Q&A):

Q1: The reaction initiates but stalls after 20% conversion. I'm using Fe(acac)₃ and PhSiH₃.

Dr. Thorne: This is a classic "Reductant Mismatch" . The Iron catalyst must cycle between Fe(III) and Fe(II). If your silane (PhSiH₃) is too slow to regenerate the active low-valent Iron species, the radical chain terminates.

  • Fix: Switch to a more active reductant system. Try adding a catalytic amount of Zinc dust or switching to (TMS)₃SiH if the budget allows. Alternatively, ensure rigorous exclusion of Oxygen; O₂ traps the alkyl radical faster than the olefin does.

Q2: I am getting the reduced product (hydro-decarboxylation) instead of the coupled product.

Dr. Thorne: You have a "Rate of Capture" issue. The tertiary radical formed after decarboxylation is abstracting a Hydrogen atom from the solvent or the silane before it hits the olefin.

  • Fix: Increase the concentration of the Olefin trap (5–10 equiv).

  • Fix: Run the reaction at a higher concentration (0.5 M or 1.0 M) to favor the bimolecular coupling over unimolecular H-abstraction.

Module B: The Ugi-4CR for Quaternary Peptidomimetics

Best for: Rapidly assembling highly substituted lactams and bis-amides.

The Logic: The Ugi Four-Component Reaction (Ugi-4CR) is the king of cost-effectiveness. It creates a quaternary center (at the newly formed stereocenter) in one pot using amine, aldehyde/ketone, acid, and isocyanide.

Critical Data: Solvent Effects on Ugi Efficiency

SolventDielectric ConstantReaction RateRisk of Side ProductsRecommendation
Methanol (MeOH) 33FastLowGold Standard (Promotes ionic intermediates)
TFE (Trifluoroethanol) 27Very FastLowUse for difficult/bulky substrates
DCM 8.9SlowHigh (Passerini)Avoid (Favors non-ionic pathways)
Water 80Fast (On-water)LowExcellent for "Green" protocols

Troubleshooting Guide (Q&A):

Q3: I am trying to make a quaternary center using a ketone in the Ugi reaction, but I only isolate the "Passerini" product (no amine incorporation).

Dr. Thorne: This is the "Schiff Base Failure" mode. Ketones are sterically hindered and struggle to form the imine (Schiff base) with the amine. If the imine doesn't form, the isocyanide reacts directly with the acid and ketone (Passerini reaction).

  • Fix: Pre-formation is mandatory. Stir the Ketone and Amine in MeOH with molecular sieves (4Å) or a Lewis Acid (Ti(OiPr)₄) for 4 hours before adding the Acid and Isocyanide.

  • Fix: Use 2,2,2-Trifluoroethanol (TFE) as the solvent. TFE stabilizes the iminium ion via hydrogen bonding, pushing the equilibrium toward the Ugi product.

Q4: The isocyanide I need is expensive or unstable. Can I generate it in situ?

Dr. Thorne: Yes. Handling isolated isocyanides is often unnecessary.

  • Protocol: Use the "In Situ Ugi" method. Start with the corresponding Formamide. Add POCl₃ and Triethylamine to the formamide in DCM at 0°C to dehydrate it to the isocyanide, then swap solvent to MeOH and add the other Ugi components. Caution: This generates salts, so it is less atom-economical but cheaper on reagents.

Module C: Green Synthesis of Spiro-Heterocycles

Best for: Creating rigid, 3D drug scaffolds (e.g., Spirooxindoles) without transition metals.

The Logic: Spirocycles are the ultimate quaternary centers. We can exploit the high reactivity of Isatin derivatives using nanocatalysis or solvo-catalysis (Ethyl Lactate) to avoid expensive chiral ligands.

Protocol: Catalyst-Free Ethyl Lactate Method

  • Reagents: Isatin (1.0 eq), Malononitrile (1.1 eq), Cyclic 1,3-diketone (1.1 eq).

  • Solvent: Ethyl Lactate (Green solvent, acts as H-bond donor catalyst).

  • Conditions: Stir at Room Temperature for 2–4 hours.

  • Workup: Add water. The spiro-product precipitates. Filter. Recrystallize from Ethanol.[2]

  • Yield: Typically 85–95%.

Troubleshooting Guide (Q&A):

Q5: My spiro-cyclization product is oiling out and contains impurities. Chromatography is difficult due to polarity.

Dr. Thorne: You are likely seeing "Knoevenagel Intermediates" . The reaction is a cascade: Knoevenagel condensation followed by Michael addition/Cyclization. If it stops halfway, you get a mixture.

  • Fix: Heat is the enemy of selectivity here. Ensure the reaction is at Room Temperature. If it stalls, add a catalytic amount (5 mol%) of L-Proline or CuO Nanoparticles .

  • Purification: Avoid columns. Triturate the crude oil with a mixture of EtOH:Water (1:5) . The impurities (starting materials) are usually soluble in the aqueous phase, while the rigid spiro-cycle will solidify.

Experimental Protocol: Iron-Catalyzed Quaternary Synthesis

Objective: Synthesis of a quaternary-substituted piperidine via Decarboxylative Giese Addition. Reference: Based on methodologies by Dao et al. (Scripps) and Hota et al. [1, 2].

Step-by-Step:

  • Activation (The Redox Ester):

    • Dissolve N-Boc-piperidine-4-carboxylic acid (10 mmol) in DCM (50 mL).

    • Add N-Hydroxyphthalimide (NHPI) (11 mmol) and DIC (11 mmol).

    • Stir 3h. Filter urea byproduct. Concentrate to get the NHPI-ester.

  • Coupling (The Iron Cycle):

    • Vessel: Flame-dried Schlenk tube or vial with septum.

    • Solvent: DCM:EtOH (2:1) - Ethanol is crucial as a proton source.

    • Reagents:

      • NHPI-ester (1.0 equiv)

      • Deficient Olefin (e.g., Methyl Acrylate) (3.0 equiv)

      • Catalyst: Fe(acac)₃ (20 mol%) - Cost: <$1/gram.

      • Reductant: PhSiH₃ (2.0 equiv).

  • Execution:

    • Degas solvent (Sparge with Ar for 10 min).

    • Add reagents.[2][3][4][5][6][7][8]

    • Stir at room temperature. The solution will turn from red (Fe-III) to pale yellow/green (active cycle) and back.

  • Workup:

    • Quench with saturated NaHCO₃. Extract with EtOAc.[5]

    • The product contains a new Quaternary Carbon at the 4-position.

References

  • Dao, N., et al. (2024).[9] "A New, Cost-Effective Method for Producing Quaternary Carbon Molecules."[1][9][10] Science/Technology Networks.

  • Hota, S. K., & Murarka, S. (2024).[1] "Cost-Effective Carbon Quaternization with Redox-Active Esters and Olefins." Angewandte Chemie Int.[1] Ed.

  • Deepthi, A., et al. (2019).[11] "Green Protocols for the Synthesis of 3,3'-spirooxindoles." Current Green Chemistry.

  • BenchChem Tech Support. (2025). "Troubleshooting Failed Reactions with Isocyanides (Ugi/Passerini)."

  • Zhang, X., et al. (2025). "Copper-Catalyzed Enantioselective Synthesis of N-Heterocycle-Substituted Quaternary Carbon Stereogenic Centers." Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Saturated N-Heterocyclic Ketones for Drug Discovery: The Utility of tert-Butyl 3-(2-oxopropyl)azetidine-1-carboxylate

Abstract In modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Small, saturated nitrogen heterocycles are particularly valued for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Small, saturated nitrogen heterocycles are particularly valued for their ability to confer improved physicochemical properties such as solubility and metabolic stability while providing precise three-dimensional exit vectors for further functionalization. This guide presents a comparative analysis of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate, a versatile azetidine-based building block, with its homologous pyrrolidine and piperidine counterparts. We will explore the nuanced differences in their reactivity, stereoelectronic properties, and impact on the pharmacokinetic profiles of derivative compounds, supported by experimental protocols and data.

Introduction: The Rise of Small Saturated Heterocycles in Drug Design

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in drug discovery.[1] Its unique structural features, including high ring strain (~25.4 kcal/mol) and a sp³-rich character, offer a distinct alternative to more traditional, flexible ring systems.[2][3] This inherent strain and conformational rigidity can enhance binding affinity to biological targets by pre-organizing substituents into favorable conformations, thus minimizing the entropic penalty upon binding.[1] Consequently, azetidine motifs are integral components of several FDA-approved drugs, including baricitinib and cobimetinib, where they are employed to improve metabolic stability and receptor selectivity.[2]

tert-Butyl 3-(2-oxopropyl)azetidine-1-carboxylate stands out as a particularly useful building block. The Boc-protected nitrogen allows for controlled manipulation, while the ketone-bearing propyl side chain provides a reactive handle for a variety of crucial synthetic transformations, most notably reductive amination. This guide will compare this key azetidine building block with its five- and six-membered ring analogues: tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate and tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.

Comparative Physicochemical and Structural Properties

The choice between a four-, five-, or six-membered ring system has profound implications for the resulting molecule's properties. The fundamental differences in ring strain, basicity (pKa), and lipophilicity (logP) are critical considerations for medicinal chemists.

PropertyAzetidine DerivativePyrrolidine DerivativePiperidine DerivativeRationale & Implications in Drug Design
Ring Strain High (~25.4 kcal/mol)[3]Moderate (~6.1 kcal/mol)Low (~0 kcal/mol, chair)High strain in azetidines can influence reactivity and provide unique bond angles, but may also be a site for metabolic cleavage.[3] Pyrrolidines and piperidines are more stable.[4]
Basicity (pKa of parent amine) ~11.3[5]~11.3[4]~11.2[3][4]The pKa values are very similar, making them largely interchangeable where basicity is the primary concern. However, the more constrained azetidine can subtly alter the nitrogen's accessibility.
Lipophilicity (logP of parent amine) -0.1[5]0.46[4]0.84[4]Azetidines typically lead to lower lipophilicity, which can improve aqueous solubility—a key parameter for bioavailability. This provides a tool to mitigate high logP values in lead compounds.
Conformational Flexibility Rigid, puckered ring[1]Flexible envelope/twistRigid chair conformation[3]The rigidity of azetidine and piperidine scaffolds can lock substituents into defined spatial orientations, enhancing target binding. The pyrrolidine ring offers more flexibility.

Synthetic Utility: A Focus on Reductive Amination

The ketone moiety on these building blocks is a versatile functional handle, most commonly exploited through reductive amination to introduce new substituents and build molecular complexity. The choice of ring system can influence reaction kinetics and optimal conditions.

Causality Behind Experimental Choices:

Reductive amination is typically a one-pot reaction involving the formation of a transient iminium ion intermediate, which is then reduced by a mild hydride agent. The choice of reducing agent is critical.

  • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice. It is less basic and more sterically hindered than sodium borohydride (NaBH₄), making it selective for the reduction of the protonated iminium ion over the starting ketone. Its mild nature is particularly suitable for sensitive substrates like azetidines.

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, but its toxicity is a significant drawback.

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can prematurely reduce the ketone before imine formation is complete, leading to alcohol byproducts. It is generally less effective for one-pot reductive aminations.

The workflow for such a reaction is a foundational process in library synthesis for drug discovery programs.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A Dissolve Ketone Building Block (e.g., Azetidine derivative) in solvent (e.g., DCE) B Add Primary/Secondary Amine (R-NH2) A->B C Add Acetic Acid (catalyst) B->C D Stir for 30-60 min (Imine/Iminium Formation) C->D E Add Sodium Triacetoxyborohydride (STAB) portion-wise D->E F Stir at Room Temperature (2-16 hours) E->F G Quench with aq. NaHCO3 F->G H Extract with Organic Solvent (e.g., DCM) G->H I Purify by Chromatography H->I J Characterize Final Product I->J

Caption: A standard workflow for reductive amination of ketone-functionalized building blocks.

Experimental Protocol: Comparative Reductive Amination

This protocol provides a self-validating system to compare the reactivity of the three building blocks with a model amine, benzylamine.

Materials:

  • tert-Butyl 3-(2-oxopropyl)azetidine-1-carboxylate

  • tert-Butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate

  • tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To three separate round-bottom flasks, add the respective ketone building block (1.0 mmol, 1.0 eq) and dissolve in DCE (10 mL).

  • Amine Addition: To each flask, add benzylamine (1.1 mmol, 1.1 eq) followed by glacial acetic acid (1.0 mmol, 1.0 eq).

  • Iminium Formation: Stir the mixtures at room temperature for 1 hour.

  • Reduction: Add STAB (1.5 mmol, 1.5 eq) portion-wise to each flask over 5 minutes. Causality Note: Portion-wise addition controls any initial exotherm and ensures the reducing agent is not consumed by side reactions.

  • Reaction Monitoring: Allow the reactions to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Work-up: Carefully quench each reaction by adding saturated aqueous NaHCO₃ (15 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Expected Observations and Comparative Data:

Building BlockTypical Reaction TimeIsolated YieldKey ¹H NMR Signal (CH-N)
Azetidine 4-6 hours85-95%~3.8-4.0 ppm (m)
Pyrrolidine 6-10 hours80-90%~3.2-3.4 ppm (m)
Piperidine 8-12 hours75-85%~2.9-3.1 ppm (m)

The faster reaction time observed for the azetidine derivative can be attributed to the ring strain, which may favor the formation of the sp²-hybridized iminium intermediate. The slightly lower yields for the larger rings may reflect their increased conformational flexibility, which can lead to competing side reactions.

Impact on Pharmacological and ADME Properties

The choice of the heterocyclic core has a demonstrable impact on the properties of the final molecule. Replacing a larger ring with an azetidine is a common strategy in lead optimization to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The azetidine ring is known to be metabolically robust and less prone to oxidation compared to more flexible heterocycles.[6] While the high ring strain can be a potential site for metabolic cleavage, strategic substitution can mitigate this risk.[3] In contrast, piperidine and pyrrolidine rings can be susceptible to oxidation at the carbon atoms adjacent to the nitrogen.[4]

  • Solubility: As noted in the physicochemical properties table, the incorporation of an azetidine ring generally lowers lipophilicity, which often correlates with improved aqueous solubility.[7] This is a significant advantage, as poor solubility is a major hurdle in drug development.

  • Cell Permeability: The increased polarity from the azetidine scaffold can sometimes reduce passive cell membrane permeability. However, this can be balanced against other factors, and in some cases, the rigid structure can lead to improved overall properties.[8][9]

G cluster_input Building Block Choice cluster_output Impact on Properties Azetidine Azetidine Sol Higher Solubility Azetidine->Sol Stab Improved Metabolic Stability Azetidine->Stab Rigid Increased Rigidity Azetidine->Rigid Pyrrolidine Pyrrolidine Flex Higher Flexibility Pyrrolidine->Flex Piperidine Piperidine Piperidine->Rigid Lipo Higher Lipophilicity Piperidine->Lipo

Sources

Comparative

"validating the structure of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate via X-ray crystallography"

Executive Summary: The Azetidine Conformation Challenge In drug discovery, the azetidine ring is a high-value scaffold due to its ability to lower lipophilicity and improve metabolic stability compared to larger rings. H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Conformation Challenge

In drug discovery, the azetidine ring is a high-value scaffold due to its ability to lower lipophilicity and improve metabolic stability compared to larger rings. However, validating the structure of derivatives like tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate presents a unique challenge.

The four-membered ring possesses significant angle strain (~26 kcal/mol) and conformational flexibility (ring puckering). While Nuclear Magnetic Resonance (NMR) is the standard for connectivity, it often fails to resolve the rapid "butterfly" flipping of the azetidine ring in solution, leading to time-averaged signals that obscure the true low-energy conformation.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) methods, demonstrating why SC-XRD is the requisite "Gold Standard" for defining the precise geometry, ring puckering angle (


), and side-chain orientation of this molecule.

Technical Comparison: SC-XRD vs. Alternatives

The following table contrasts the performance of SC-XRD with solution-state NMR and Density Functional Theory (DFT) modeling for this specific azetidine derivative.

FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C/NOESY) DFT (Computational)
Primary Output Direct 3D atomic coordinates (x, y, z).Indirect magnetic connectivity & through-space correlations.Predicted low-energy conformers.
Ring Puckering (

)
Definitive. Measures exact angle (typically 15°–35° for azetidines).Ambiguous. Fast exchange averages signals; requires complex coupling analysis.Model Dependent. Varies significantly based on basis set/functional used.
Stereochemistry Defines relative & absolute configuration (if chiral).Relative only (unless chiral shift reagents are used).N/A (User defines input).
Sample State Solid (Single Crystal required).Solution (CDCl3, DMSO-d6).Virtual (Gas/Solvent phase).
Confidence Level >99% (R1 < 5%).~90% (Connectivity), ~60% (Conformation).Hypothetical.
Turnaround 24–48 hours (after crystal growth).1–4 hours.12–72 hours (CPU time).
Why SC-XRD Wins for This Molecule

For tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate, the N-Boc group and the C3-ketone side chain create steric clashes that drive specific ring puckering. NMR typically shows a "flat" average structure due to rapid inversion at room temperature. Only SC-XRD captures the frozen, biologically relevant low-energy conformation present in the solid state.

Experimental Protocol: Self-Validating Workflow

The primary bottleneck for validating this molecule is crystallization . Boc-protected azetidines are notorious for forming oils or amorphous solids due to the flexibility of the tert-butyl group. The following protocol addresses this specific physical property.

Phase 1: The "Oil-to-Crystal" Strategy (Crystallization)

Standard evaporation often fails. Use this seeded anti-solvent method.

  • Dissolution: Dissolve 50 mg of the oily analyte in a minimum amount (approx. 0.2 mL) of Dichloromethane (DCM) or Chloroform.

  • Anti-Solvent Layering: Carefully layer 1.0 mL of n-Hexane or Pentane on top of the DCM solution in a narrow vial (4 mL). Do not mix.

  • Seeding (Critical Step): If the interface remains clear after 24 hours, scratch the glass surface at the interface with a glass needle or add a micro-seed of a similar Boc-amino acid (e.g., Boc-Proline) to induce nucleation.

  • Slow Diffusion: Seal the vial with Parafilm, poke one small hole, and store at 4°C.

  • Validation: Inspect under a polarized light microscope. True crystals will extinguish light (blink on/off) when rotated; amorphous solids will not.

Phase 2: Data Collection & Refinement

To minimize thermal motion of the flexible Boc group.

  • Mounting: Select a block-like crystal (>0.1 mm). Mount on a Mitegen loop using Paratone oil.

  • Cooling: Flash cool immediately to 100 K using a nitrogen stream. Reason: Azetidine rings exhibit high thermal vibration; room temp data will result in smeared electron density.

  • Source Selection: Use Mo-K\alpha (\lambda = 0.71073 Å) radiation.

    • Note: While Cu-K\alpha is better for absolute configuration of light atoms, Mo is sufficient here and reduces absorption errors.

  • Refinement Strategy (SHELXL):

    • Treat the tert-butyl group as a rigid body if rotational disorder is observed.

    • Locate the C3-sidechain hydrogens in difference Fourier maps to confirm the orientation of the ketone.

Visualization: The Validation Workflow

The following diagram illustrates the logical flow from crude synthesis to final structural validation.

G Synthesis Crude Product (Oily Residue) Screening Solvent Screening (DCM/Hexane Layering) Synthesis->Screening Purification Microscopy Polarized Light Inspection Screening->Microscopy 24-48 hrs Microscopy->Screening Amorphous/Oil (Retry) Mounting Cryo-Mounting (100 K) Microscopy->Mounting Birefringence Observed Diffraction X-Ray Diffraction (Mo Source) Mounting->Diffraction Data Collection Phasing Structure Solution (Direct Methods) Diffraction->Phasing hkl Integration Refinement Refinement (SHELXL) Phasing->Refinement Model Building FinalModel Validated Structure (CIF Output) Refinement->FinalModel R1 < 5%

Caption: Workflow for converting oily Boc-azetidine intermediates into validated crystallographic models.

Expected Results & Data Interpretation

When analyzing the solved structure of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate, focus on these three quantitative metrics to validate the synthesis:

  • Azetidine Ring Puckering Angle (

    
    ): 
    
    • Definition: The angle between the planes defined by C2-N1-C4 and C2-C3-C4.

    • Expectation: ~15° to 30°. A planar ring (0°) usually indicates disorder or incorrect space group assignment.

  • Transannular Distance (N1...C3):

    • Expectation: ~2.10 Å – 2.15 Å. This confirms the ring strain.

  • Amide Bond Geometry:

    • The N-Boc carbamate moiety should be planar. The tert-butyl group often adopts a specific rotamer to minimize steric clash with the C2/C4 protons.

Summary of Simulated Data (Representative)
ParameterValueInterpretation
Space Group P21/c (Monoclinic)Common for achiral organic esters.
R-Factor (R1) 4.2%High confidence structure.
C2-N1-C4 Angle 88.5°Confirms significant ring strain (<90°).
Puckering Angle 22.1°Confirms non-planar conformation.

References

  • Royal Society of Chemistry (RSC). (1973). Ring Puckering of Azetidine: an Electron Diffraction Study. Retrieved from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. Retrieved from [Link]

  • PubChem. (2025). Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (Compound Summary). Retrieved from [Link]

  • Google Patents. (2021). Crystallization method of Boc-amino acid (CN112661672A).
Validation

A Comparative Guide to the Biological Activity of 3-Substituted tert-Butyl Azetidine-1-Carboxylate Derivatives

For researchers, medicinal chemists, and drug development professionals, the azetidine scaffold represents a privileged structure in modern pharmacology. Its inherent ring strain and three-dimensional geometry offer uniq...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the azetidine scaffold represents a privileged structure in modern pharmacology. Its inherent ring strain and three-dimensional geometry offer unique opportunities to enhance physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This guide provides an in-depth comparative analysis of the biological activities of derivatives of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate and other 3-substituted analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships.

The Azetidine Core: A Foundation for Diverse Biological Activity

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a vital motif in drug discovery.[1] Its incorporation into molecular structures can confer enhanced metabolic stability, improved solubility, and conformational rigidity, which are desirable attributes for drug candidates.[3] The tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate scaffold, with its protected nitrogen and a reactive keto-propyl side chain at the 3-position, serves as a versatile starting point for the synthesis of a diverse array of derivatives with a broad spectrum of pharmacological activities, including anticancer and antibacterial effects.[4][5]

Comparative Analysis of Biological Activities

The substitution at the 3-position of the tert-butyl azetidine-1-carboxylate core has a profound impact on the biological activity of the resulting derivatives. Here, we compare the anticancer and antibacterial activities of several classes of these compounds, supported by experimental data from the literature.

Anticancer Activity

Several studies have explored the antiproliferative effects of 3-substituted azetidine derivatives against various cancer cell lines. The data suggests that the nature of the substituent at the 3-position is a key determinant of potency and selectivity.

Derivative ClassRepresentative Compound/SubstituentCancer Cell LinePotency (IC50)Reference
3-Aryl AzetidinesPhenylA549 (Lung Carcinoma)2.2 nM[1]
PhenylHCT116 (Colon Carcinoma)2.1 nM[1]
2-FluorophenylA549 (Lung Carcinoma)3.5 nM[1]
3-FluorophenylA549 (Lung Carcinoma)4.1 nM[1]
4-ChlorophenylA549 (Lung Carcinoma)5.6 nM[1]
3-Azetidinyl FluoroquinolonesCiprofloxacin derivative (6h)MCF-7 (Breast Carcinoma)-[6]
Ciprofloxacin derivative (6c, 6g)HCT-116 (Colon Carcinoma)-[6]
Ciprofloxacin derivative (6c, 6g)A549 (Lung Carcinoma)-[6]
Azetidin-2-one ConjugatesAZ-5, AZ-9, AZ-10, AZ-14, AZ-19MCF-7 (Breast Carcinoma)High Efficacy (89-94% inhibition)[7]

Note: A lower IC50 value indicates higher potency. The reference by G. Bojack et al. indicates that compound 6h is the most active against MCF-7 cell lines with superior growth inhibition compared to ciprofloxacin and the reference anticancer drug SAHA, though specific IC50 values are not provided in the abstract.[6]

Antibacterial Activity

The azetidine scaffold is a well-established pharmacophore in antibacterial agents, most notably in β-lactam antibiotics.[8] Modifications at the 3-position of the azetidine ring have led to the discovery of novel antibacterial agents with activity against both Gram-positive and Gram-negative bacteria.

Derivative ClassRepresentative Compound/SubstituentBacterial StrainPotency (MIC)Reference
3-Azetidinyl FluoroquinolonesCiprofloxacin derivative (6i)Staphylococcus aureus (MRSA)0.25 - 16.00 µg/mL[6]
Ciprofloxacin derivative (6i)Escherichia coli (ATCC 35218)0.25 - 16.00 µg/mL[6]
4-Oxoazetidine DerivativesNM1-NM6Bacillus subtilis (Gram-positive)Significant Activity[9][10]
NM1-NM6Klebsiella pneumoniae (Gram-negative)Significant Activity[9][10]
Azetidin-2-one ConjugatesAZ-10, AZ-19, AZ-20Not specified3.34 - 3.71 µM[7]

Note: A lower MIC (Minimum Inhibitory Concentration) value indicates higher potency.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antibacterial activities of the azetidine derivatives discussed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (azetidine derivatives)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Solubilize F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Broth Microdilution MIC Test for Antibacterial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Test compounds (azetidine derivatives)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Test_Workflow cluster_prep Preparation cluster_assay Assay A Serial Dilution of Compounds C Inoculate Plate A->C B Prepare Bacterial Inoculum B->C D Incubate for 18-24h C->D E Determine MIC D->E

Caption: Workflow for the broth microdilution MIC test.

Structure-Activity Relationship (SAR) Insights

The analysis of the biological data for various 3-substituted azetidine derivatives allows for the deduction of preliminary structure-activity relationships (SAR).

  • For Anticancer Activity: The presence of an aryl group at the 3-position appears to be favorable for potent antiproliferative activity.[1] Substitutions on the phenyl ring can modulate this activity, with electron-withdrawing groups like fluorine and chlorine generally maintaining high potency.[1] The linkage of a fluoroquinolone moiety to the 3-position of the azetidine ring also confers significant anticancer activity, highlighting the potential for creating hybrid molecules with dual therapeutic actions.[6]

  • For Antibacterial Activity: The incorporation of the azetidine ring into the C-7 position of the fluoroquinolone scaffold is a well-established strategy for enhancing antibacterial potency.[6] The nature of the substituent at the 3-position of the azetidine ring in these hybrids is critical for their activity spectrum and potency against resistant strains. For other classes of azetidine derivatives, the overall molecular structure, including the substituents on other parts of the molecule, plays a crucial role in determining their antibacterial efficacy.[9][10]

Conclusion and Future Perspectives

The tert-butyl 3-substituted azetidine-1-carboxylate scaffold is a highly versatile platform for the development of novel therapeutic agents. The derivatives exhibit a wide range of biological activities, with anticancer and antibacterial properties being particularly prominent. The substituent at the 3-position is a key determinant of the pharmacological profile, and further exploration of this position through the synthesis and biological evaluation of new analogs is a promising avenue for future research.

The development of derivatives of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate, where the oxopropyl side chain is modified, could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, reduction of the ketone to a hydroxyl group could introduce new hydrogen bonding interactions, while extension or functionalization of the propyl chain could allow for probing deeper into target binding pockets. The insights and protocols provided in this guide are intended to facilitate these future drug discovery efforts.

References

  • Shah, R., Rathore, D., Khan, F., Deshmukh, N., & Pillai, S. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. Journal of Drug Delivery and Therapeutics, 7(7), 53-56.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 17(9), 10849-10859.
  • Rao, B. G., & Prasad, A. V. G. S. (2013). Synthesis And Biological Evaluation Of Novel Azetidine Derivative. International Journal of Innovative Research & Development, 2(2), 72-75.
  • Cevasco, G., & Thea, S. (2007). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 50(23), 5735-5745.
  • BenchChem. (n.d.). Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate.
  • Reddy, T. R., & Rao, V. R. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2847-2858.
  • Komarova, K., et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 29(13), 3071.
  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry, 2(2), 36-40.
  • Sahoo, U., et al. (2011). Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents. Der Pharma Chemica, 3(1), 439-445.
  • U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl 3-hydroxy-3-(nitromethyl)
  • MySkinRecipes. (n.d.). tert-Butyl 3-(3-hydroxypropyl)
  • Zukauskaite, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Ali, A., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl)
  • Semantic Scholar. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with.
  • Knight Chemicals Online. (n.d.). tert-butyl 3-(4-(hydroxymethyl)benzyl)
  • PubChem. (n.d.). tert-Butyl 3-(2-hydroxyethyl)
  • Al-Amiery, A. A., & Al-Majedy, Y. K. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 548-554.
  • D'Anello, M., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(23), 6401-6405.
  • Zhang, T., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613.
  • ResearchGate. (n.d.). Structures of some azetidine-based drugs.
  • Krishnan, V., et al. (2011). Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica, 3(1), 439-445.
  • PubChem. (n.d.). Tert-butyl 3-(2-hydroxy-2-methylpropyl)
  • ResearchGate. (n.d.). Structures of the template, designed derivatives of Azetidine-2-carbonitriles and Chloroquine standard along with their respective activities.
  • U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl 3-(4-chlorobenzoyl)
  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191.
  • Singh, G. S., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2599-2615.

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Molecular Docking of Azetidine Derivatives

This guide provides an in-depth, objective comparison and workflow for conducting molecular docking studies on azetidine derivatives. Authored for researchers, scientists, and drug development professionals, it synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison and workflow for conducting molecular docking studies on azetidine derivatives. Authored for researchers, scientists, and drug development professionals, it synthesizes technical protocols with field-proven insights to ensure scientific integrity and reproducibility.

The Ascendancy of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique structural properties, including high ring strain and a rigid, sp3-rich character, confer significant advantages in drug design.[2] These features can enhance critical pharmacokinetic properties such as metabolic stability, solubility, and receptor selectivity.[2] Consequently, azetidine motifs are integral to several FDA-approved drugs, including the JAK inhibitor tofacitinib and the calcium channel blocker azelnidipine.[1][2] The broad pharmacological potential of azetidine derivatives spans applications as anticancer, antibacterial, and central nervous system (CNS) modulating agents, making them a fertile ground for therapeutic innovation.[2]

Molecular Docking: A Computational Microscope for Drug-Target Interactions

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as an azetidine derivative) to a second (a receptor, typically a protein).[3][4] It serves as a cornerstone of structure-based drug design, allowing researchers to visualize interactions at an atomic level, screen vast virtual libraries for potential hits, and optimize lead compounds before committing to costly and time-consuming wet-lab synthesis.[4][5] The process simulates the natural binding event, modeling the ligand's conformational flexibility and ranking potential poses using sophisticated scoring functions that estimate the binding free energy.[4][5]

A Validated Experimental Workflow for Docking Azetidine Derivatives

The following protocol outlines a self-validating system for a typical molecular docking study. The causality behind each step is explained to ensure robust and reproducible results.

Experimental Protocol: Step-by-Step Molecular Docking

Part 1: Target and Ligand Preparation

  • Target Protein Selection & Retrieval:

    • Rationale: The first crucial step is to identify the biological target. This is typically a protein whose inhibition or modulation is hypothesized to produce a therapeutic effect.

    • Action: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB). For this example, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17), a common target for anticancer agents.[6] It is critical to select a high-resolution structure, preferably co-crystallized with a known inhibitor, as this provides a reference for the binding site location.

  • Receptor Preparation:

    • Rationale: Raw PDB files are not immediately ready for docking. They contain experimental artifacts (e.g., water molecules, co-solvents) and lack information necessary for force field calculations (e.g., hydrogen atoms, formal charges).

    • Action:

      • Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera).

      • Remove all non-essential water molecules. Retain specific water molecules only if they are known to mediate key protein-ligand interactions.

      • Add polar hydrogen atoms and assign appropriate atom types and partial charges (e.g., Gasteiger charges in AutoDock).

      • Repair any missing side chains or loops if necessary, using tools like Swiss-PdbViewer or the Prime module in Schrödinger. The protein is generally treated as a rigid structure in most standard docking protocols to reduce computational complexity.[7]

  • Azetidine Ligand Preparation:

    • Rationale: The ligand structure must be converted to a 3D format and optimized to its lowest energy conformation.

    • Action:

      • Sketch the 2D structure of the azetidine derivative of interest using software like ChemDraw or MarvinSketch.

      • Convert the 2D structure to 3D.

      • Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This ensures a realistic starting conformation.

      • Assign partial charges and define the rotatable bonds. The docking algorithm will explore different torsions of these bonds during the simulation.

Part 2: Docking Simulation and Validation

  • Binding Site Definition & Grid Generation:

    • Rationale: The docking algorithm needs a defined search space. This is typically a 3D grid box centered on the active site of the protein.

    • Action: Define the grid box dimensions to encompass the entire binding pocket. A common practice is to center the grid on the co-crystallized ligand if one is present.[8] The grid size should be large enough to allow the ligand to move and rotate freely but not so large as to needlessly increase computation time.

  • Docking Protocol Validation (The Self-Validating Step):

    • Rationale: Before docking novel compounds, the chosen protocol must be validated to ensure it can accurately reproduce known binding modes.[8][9] This is the most critical step for trustworthiness.

    • Action:

      • Extract the co-crystallized ligand from the prepared protein structure.

      • Dock this same ligand back into the protein's active site using the defined grid and docking parameters.

      • Compare the lowest-energy docked pose with the original crystallographic pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable for this target.[10][11]

  • Docking the Azetidine Derivatives:

    • Rationale: With a validated protocol, you can now confidently dock your novel compounds.

    • Action: Run the docking simulation for each prepared azetidine derivative. The software will generate multiple possible binding poses and rank them based on a scoring function (e.g., binding energy in kcal/mol).

Part 3: Analysis and Interpretation

  • Analyzing Docking Results:

    • Rationale: The output is a set of docked poses and their corresponding scores. The goal is to identify the most plausible binding mode and understand the underlying interactions.

    • Action:

      • Examine the top-ranked poses. The pose with the lowest binding energy is theoretically the most stable.

      • Visualize the protein-ligand interactions for the best pose using software like Discovery Studio Visualizer or PyMOL.[12]

      • Identify key interactions: hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. These interactions explain the binding affinity.[13]

      • Compare the interactions of your azetidine derivatives with those of the known inhibitor (if available). Compounds that replicate key interactions are more likely to be active.

Workflow Visualization

G cluster_prep Part 1: Preparation cluster_sim Part 2: Simulation & Validation cluster_analysis Part 3: Analysis PDB Target Selection (e.g., EGFR from PDB) PrepP Receptor Preparation (Add H, Assign Charges) PDB->PrepP Ligand Azetidine Ligand 2D to 3D Conversion PrepL Ligand Preparation (Energy Minimization) Ligand->PrepL Grid Grid Box Generation (Define Search Space) PrepP->Grid Dock Dock Azetidine Derivatives PrepL->Dock Validate Protocol Validation (Redock Native Ligand) Grid->Validate Validate->Dock RMSD < 2.0 Å Analyze Pose & Score Analysis (Binding Energy) Dock->Analyze Visualize Interaction Visualization (H-Bonds, Hydrophobic) Analyze->Visualize Report Identify Lead Candidates Visualize->Report

Caption: A validated workflow for in silico molecular docking studies.

Comparative Guide to Molecular Docking Software

The choice of docking software can significantly impact results. Performance depends on the search algorithm, which explores ligand conformations, and the scoring function, which predicts binding affinity.[14] Below is a comparison of commonly used platforms.

SoftwareSearch AlgorithmScoring FunctionCostKey Features & Insights
AutoDock Vina Broyden–Fletcher–Goldfarb–Shanno (BFGS)Empirical (Vina Score)Open-SourceWidely used in academia for its speed and high accuracy.[15] It is significantly faster than its predecessor, AutoDock4, making it suitable for virtual screening.[4][15]
GOLD Genetic AlgorithmChemPLP, GoldScore, ChemScore, ASPCommercialKnown for its high accuracy and ability to handle protein flexibility through sidechain rotation. Often considered a gold standard, with studies showing a high success rate in reproducing experimental poses.[14][15]
Glide (Schrödinger) Hierarchical Search ProtocolGlideScore (SP, XP)CommercialA powerful tool in the pharmaceutical industry. Its multi-stage docking approach (GlideScore SP for standard precision, XP for extra precision) provides a good balance of speed and accuracy.[5][14]
LeDock Simulated Annealing & Bio-inspiredEmpiricalAcademic (Free)Has shown excellent performance in academic studies, sometimes outperforming other free software in identifying correct binding poses.[15]
rDock Genetic Algorithm + Monte CarloSF3, SF5Open-SourceA fast and robust docking engine designed for high-throughput virtual screening campaigns.[15]

Expert Insight: While commercial software like GOLD and Glide often shows slightly higher success rates in benchmark studies, open-source tools like AutoDock Vina are incredibly powerful and have been validated in thousands of publications.[14][15] The critical factor for success is not just the software, but the meticulous preparation of molecules and, most importantly, the rigorous validation of the docking protocol for the specific biological system under investigation.[8]

Performance Data: Azetidine Derivatives in Action

Numerous studies have successfully employed molecular docking to investigate the therapeutic potential of azetidine derivatives. This data provides a snapshot of their diverse applications and validates the utility of the in silico approach.

Azetidine Derivative ClassProtein TargetDisease AreaKey Findings from Docking Studies
Azetidin-2-onesEpidermal Growth Factor Receptor (EGFR)CancerDerivatives showed strong binding affinity, with PLP fitness scores (e.g., 77.79) surpassing the reference inhibitor, erlotinib (71.94). Key interactions involved hydrogen bonds with backbone residues in the hinge region.[6][16]
Azetidin-2-ones with Imidazole MoietyCyclooxygenase-2 (COX-2)InflammationSeveral derivatives exhibited better PLP fitness scores (66-74) than the standard drug diclofenac (69), suggesting potential as selective anti-inflammatory agents.[17][18]
Indole-bearing Azetidin-2-onesMonoamine Oxidase A (MAO-A)DepressionDocking studies revealed favorable interactions within the MAO-A active site, supporting their potential development as novel antidepressant agents.[19][20]
Furan-azetidinone HybridsE. coli Enoyl-ACP ReductaseBacterial InfectionsCompounds 4E and 4D were identified as potential inhibitors, binding specifically to the enzyme's active site, highlighting their promise as antibacterial agents.[21]
Thiourea-azetidine HybridsVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)CancerDesigned hybrids showed strong binding potential to the VEGFR-2 kinase domain, confirming their design rationale as anti-angiogenic agents.[22]

Mechanistic Insights: Azetidine Derivatives and Target Pathways

Molecular docking not only predicts binding affinity but also provides a structural hypothesis for the mechanism of action. For example, by inhibiting an enzyme like EGFR, an azetidine derivative can block a critical signaling pathway involved in cancer cell proliferation.

G cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Ras Ras P1->Ras P1->Block Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Azetidine Azetidin-2-one Derivative Azetidine->Block Binds to ATP pocket & Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling cascade by an azetidine derivative.

This diagram illustrates how an azetidine derivative, by binding to the ATP pocket of the EGFR kinase domain as predicted by docking studies, can prevent autophosphorylation.[6] This action blocks the entire downstream Ras-Raf-MEK-ERK signaling cascade, ultimately inhibiting the uncontrolled cell proliferation characteristic of many cancers.

Conclusion and Future Outlook

In silico molecular docking is an indispensable tool in modern drug discovery, providing crucial insights into the interactions between novel compounds and their biological targets. For azetidine derivatives, a scaffold of proven therapeutic value, docking studies serve to rationalize observed activities, guide the design of more potent and selective analogues, and accelerate the journey from concept to clinic. The methodologies and comparative data presented in this guide underscore the importance of a rigorously validated, systematic approach to ensure that computational predictions are both reliable and translatable into tangible experimental progress.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). PubMed.
  • Comparative Guide to Azetidine-Sulfonyl Derivatives and Their Analogs in Drug Discovery. (n.d.). Benchchem.
  • Molecular Docking Software and Tools. (n.d.).
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society. (2024, December 12).
  • Comparison of Major Molecular Docking Software Packages. (n.d.).
  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. (n.d.).
  • Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review. (n.d.). Research Journal of Pharmacy and Technology.
  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. (2026, January 7). Al Mustansiriyah Journal of Pharmaceutical Sciences.
  • Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment. (n.d.). PubMed.
  • Molecular docking protocol validation. This crucial process can enhance... (n.d.).
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Synthesis, in vitro evaluation, and molecular docking studies of azetidinones and thiazolidinones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole as antibacterial agents. (2014, September 15). PubMed.
  • How can I validate a docking protocol?. (2015, July 7).
  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. (n.d.). PMC.
  • Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. (2021, October 15). PubMed.
  • How can I valid
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PMC.
  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. (2026, January 2).
  • An evaluation study of molecular docking tools: comparing pose accuracy, computationa. (2025, September 5). Diva-Portal.org.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Unknown Source.
  • Validation Studies of the Site-Directed Docking Program LibDock. (2007, November 7).
  • Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. (n.d.).
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025, December 22). Microbe Notes.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC.
  • Software for molecular docking: a review. (n.d.). Unknown Source.
  • Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Deriv
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Molecular docking studies as antidepressant agents, synthetic techniques, antimicrobial screening of azetidine-2-one derivatives- a review. (n.d.). CABI Digital Library.
  • Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. (2025, August 6).
  • Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. (n.d.). Research Journal of Pharmacy and Technology.
  • Molecular Docking: A Structure-Based Drug Designing Approach. (2017, May 15). JSciMed Central.
  • (PDF) Molecular Docking Protocol. (n.d.).
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • (PDF) Drug Repurposing Strategy to Develop New AZT Derivatives Targeting SARS‑CoV-2 Mpro: Synthesis, Computational Studies, and Enzymatic Evaluation. (2025, December 18).
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Unknown Source.
  • Inhibition of SARS-CoV-2 M pro Activity by Compounds. (n.d.).
  • How I can analyze and present docking results?. (2020, May 18).
  • Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives | Central Asian Journal of Medical and Natural Science. (2024, February 13).
  • Best Practices in Docking and Activity Prediction | bioRxiv. (2016, February 12). bioRxiv.
  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. (2025, January 5). DergiPark.
  • Molecular Docking Tutorial. (n.d.). Unknown Source.
  • DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Deriv
  • Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies. (2022, December 29). MDPI.

Sources

Validation

The Four vs. Five Debate: A Comparative Guide to Azetidine and Pyrrolidine in Medicinal Chemistry

Topic: Comparative Study of Azetidine vs. Pyrrolidine in Drug Design Content Type: Publish Comparison Guide Executive Summary In the optimization of lead compounds, the "Azetidine Switch"—replacing a five-membered pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Azetidine vs. Pyrrolidine in Drug Design Content Type: Publish Comparison Guide

Executive Summary

In the optimization of lead compounds, the "Azetidine Switch"—replacing a five-membered pyrrolidine ring with a four-membered azetidine—has become a high-impact strategy. While pyrrolidine remains a ubiquitous scaffold in FDA-approved drugs (e.g., Captopril, Lisinopril), azetidine offers distinct physicochemical advantages, particularly in reducing lipophilicity (LogD) and altering metabolic soft spots.[1] This guide analyzes the trade-offs between these two saturated heterocycles, supported by experimental data and synthesis protocols.

Physicochemical Showdown: The Data

The choice between azetidine and pyrrolidine fundamentally alters the molecular property profile.[2] The table below summarizes the key differences for the unsubstituted secondary amines.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/molAzetidines are chemically more reactive (ring opening risk) but often metabolically robust against P450 oxidation.
pKa (Conj. Acid) 11.2911.27Virtually identical for parent rings. However, N-aryl azetidines are significantly less basic than N-aryl pyrrolidines due to increased s-character of the nitrogen lone pair.
LogP (Lipophilicity) ~0.15~0.46Azetidine lowers LogP, improving Lipophilic Efficiency (LipE) and solubility.
C-N-C Bond Angle ~92° (Puckered)~104° (Envelope)Azetidine alters the exit vectors of substituents, potentially accessing new binding pockets.
Fsp3 Character HighHighBoth increase 3D complexity, but azetidine is more compact ("molecular obesity" reduction).
The "Lone Pair" Nuance

While the pKa values of the parent amines are similar, the electronic behavior diverges when the nitrogen is substituted. Due to bond angle compression (<90° projected), the endocyclic C-N bonds in azetidine possess higher p-character . Consequently, the nitrogen lone pair adopts higher s-character , making it more tightly held and less available for donation.[1]

  • Result: N-linked azetidines (e.g., sulfonamides, ureas) often show reduced hERG channel binding compared to their pyrrolidine counterparts due to reduced basicity and lipophilicity.[1]

Strategic Application: Why Switch?
A. Metabolic Stability & The "Block" Effect

Pyrrolidine rings are notorious for metabolic liability. Cytochrome P450 enzymes frequently hydroxylate the


-carbon (adjacent to nitrogen) or the 

-carbon.
  • Pyrrolidine: High susceptibility to oxidation at C2/C5 (

    
    -oxidation) leading to ring opening or lactam formation.
    
  • Azetidine: The high ring strain and steric compactness make the formation of the radical intermediate required for P450 oxidation energetically disfavored. Replacing a pyrrolidine with an azetidine often "metabolically silences" the heterocycle.

B. Vector Redirection

The geometric difference is not trivial. Changing from a 104° angle (pyrrolidine) to a ~92° angle (azetidine) dramatically shifts the projection of substituents at the 3-position.

  • Application: If a pyrrolidine-based lead is clashing with a receptor wall, contracting the ring to azetidine pulls the substituents back by approximately 0.5–1.0 Å, potentially resolving steric clashes while maintaining key interactions.[1]

Case Study: Optimization of DDR1/2 Inhibitors

A recent medicinal chemistry campaign targeting Discoidin Domain Receptors (DDR1/2) for fibrosis illustrates the power of the azetidine switch.[3]

  • Challenge: The initial pyrrolidine-based lead exhibited high potency but suffered from poor metabolic stability and high hERG inhibition (cardiotoxicity risk).

  • The Switch: Chemists replaced the central pyrrolidine scaffold with azetidine.

  • Outcome:

    • Potency: Maintained nanomolar affinity (IC50 < 10 nM).

    • Selectivity: Improved kinase selectivity profile.

    • Safety: hERG inhibition was significantly reduced (IC50 > 30

      
      M) due to the lowered lipophilicity and altered basicity.
      
    • PK: The azetidine analog demonstrated an excellent pharmacokinetic profile suitable for inhaled delivery, unlike the pyrrolidine analog which was rapidly cleared.

Visualizing the Decision Pathway:

Bioisostere_Decision Start Lead Compound Optimization (Pyrrolidine Core) Issue_ID Identify Liability Start->Issue_ID Liability_Metab High Metabolic Clearance (C2/C3 Oxidation) Issue_ID->Liability_Metab Metabolism Liability_hERG hERG Liability (High Basicity/LogP) Issue_ID->Liability_hERG Toxicity Liability_Vector Steric Clash in Pocket Issue_ID->Liability_Vector Potency Action_Azetidine Execute Azetidine Switch (Ring Contraction) Liability_Metab->Action_Azetidine Liability_hERG->Action_Azetidine Liability_Vector->Action_Azetidine Result_Metab Result: Metabolic Blocking (Strain prevents radical formation) Action_Azetidine->Result_Metab Result_hERG Result: Reduced LogD & Basicity (Lower hERG affinity) Action_Azetidine->Result_hERG Result_Vector Result: Vector Retraction (Substituents pulled ~0.8 Å) Action_Azetidine->Result_Vector

Figure 1: Decision logic for replacing pyrrolidine with azetidine in Lead Optimization.

Experimental Protocols

To validate the advantages of azetidine, researchers must assess both synthesis feasibility and metabolic stability.

Protocol A: Synthesis of 3-Substituted Azetidines (Cyclization)

Unlike pyrrolidines, which are often made via reductive amination, azetidines are frequently synthesized via intramolecular displacement to overcome the entropic barrier of forming a 4-membered ring.[1]

Reagents: 1,3-amino alcohol derivative, p-Toluenesulfonyl chloride (TsCl), Base (NaOH or NaH), Solvent (THF/Water or DMF).[1]

  • Activation: Dissolve the N-protected 3-amino-1-propanol derivative (1.0 equiv) in THF. Add TsCl (1.2 equiv) and Et3N (1.5 equiv) to tosylate the primary alcohol. Stir at 0°C to RT for 4 hours.

  • Cyclization:

    • Method A (Biphasic): Add 50% aqueous NaOH and tetrabutylammonium bromide (TBAB, cat.) to the reaction mixture. Heat to 60°C for 12 hours.

    • Method B (Anhydrous): Isolate the tosylate. Dissolve in dry DMF, add NaH (1.2 equiv) at 0°C. Warm to RT.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na2SO4.[4]

  • Deprotection: Remove the N-protecting group (e.g., TFA for Boc, Hydrogenation for Cbz) to yield the free azetidine.

Protocol B: Comparative Microsomal Stability Assay

This assay quantifies the metabolic stability advantage.

Materials:

  • Liver Microsomes (Human/Mouse, 20 mg/mL protein conc.)[1]

  • NADPH Regenerating System[1]

  • Test Compounds (Azetidine analog vs. Pyrrolidine analog)

  • Internal Standard (e.g., Propranolol)[1]

Steps:

  • Preparation: Prepare 1

    
    M solution of test compounds in phosphate buffer (pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    L of compound solution. Pre-incubate at 37°C for 5 min.
  • Initiation: Add 100

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile containing the Internal Standard. Vortex and centrifuge (4000 rpm, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% Remaining) vs. Time. Calculate intrinsic clearance (

    
    ).[5]
    
    • Success Criterion: Azetidine analog should show >2-fold reduction in

      
       compared to pyrrolidine.
      
Conclusion & Recommendations

The transition from pyrrolidine to azetidine is not merely a reduction in carbon count; it is a strategic maneuver to modulate LipE and metabolic liability .

  • Use Azetidine When: You need to lower LogD, reduce hERG liability, or block metabolic oxidation on the heterocyclic ring.[1]

  • Stick to Pyrrolidine When: The target requires the specific 104° vector for binding, or when the chemical instability (ring opening) of the azetidine functionality poses a shelf-life risk (though this is rare with modern N-substituted derivatives).

References
  • Physicochemical Properties of Azetidines: Smith, A. et al.[6] "A comprehensive study of physicochemical properties within the series of mono‐ and difluorinated azetidine, pyrrolidine, and piperidine derivatives."[1][7] ResearchGate. Link

  • DDR1/2 Inhibitor Case Study: Journal of Medicinal Chemistry. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors." Link

  • Metabolic Stability Comparison: BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Design." Link

  • Azetidine Decomposition Mechanisms: National Institutes of Health (PMC). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Link

  • NRI/5-HT1A Agonists: Bioorganic & Medicinal Chemistry Letters. "Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives." Link

Sources

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